molecular formula C24H34O4 B8106698 Medroxyprogesterone acetate-d3

Medroxyprogesterone acetate-d3

Cat. No.: B8106698
M. Wt: 389.5 g/mol
InChI Key: PSGAAPLEWMOORI-IWNHKZBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Medroxyprogesterone acetate-d3 is a useful research compound. Its molecular formula is C24H34O4 and its molecular weight is 389.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h13-14,18-20H,6-12H2,1-5H3/t14-,18+,19-,20-,22+,23-,24-/m0/s1/i3D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGAAPLEWMOORI-IWNHKZBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)C)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601016785
Record name Medroxyprogesterone 17-Acetate-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of Deuterated Medroxyprogesterone Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of deuterated medroxyprogesterone (B1676146) acetate (B1210297) ([²H₃]-MPA), a crucial isotopically labeled internal standard for pharmacokinetic and metabolic studies. The primary synthetic route involves the introduction of a deuterated methyl group at the C6 position of the steroid nucleus via a Grignard reaction with a key epoxide intermediate. This document outlines the multi-step synthesis, presenting detailed experimental protocols, quantitative data, and visual workflows to facilitate its practical application in a laboratory setting.

Synthetic Pathway Overview

The synthesis of [²H₃]-medroxyprogesterone acetate commences with 17α-hydroxyprogesterone and proceeds through a series of five key transformations. The initial steps involve the protection of the ketone functionalities, followed by epoxidation to create a reactive site for the introduction of the deuterated methyl group. The core deuteration step is achieved through a Grignard reaction with [²H₃]-methyl magnesium iodide. Subsequent deprotection, rearrangement, and acetylation yield the final deuterated product.

Synthesis_Pathway cluster_start Starting Material cluster_intermediates Synthetic Intermediates cluster_final Final Product A 17α-Hydroxyprogesterone B 17α-Hydroxyprogesterone-3,20-bis(ethyleneketal) A->B Ketalation C 5β,6β-Epoxy-17α-hydroxypregnane-3,20-dione-3,20-bis(ethyleneketal) B->C Epoxidation D [²H₃]-6β-Methyl-5α,17α-dihydroxypregnane-3,20-dione-3,20-bis(ethyleneketal) C->D Grignard Reaction ([²H₃]MeMgI) E [²H₃]-6α-Methyl-17α-hydroxyprogesterone D->E Hydrolysis & Rearrangement F [²H₃]-Medroxyprogesterone Acetate E->F Acetylation

Caption: Overall synthetic pathway for deuterated medroxyprogesterone acetate.

Experimental Protocols

The following protocols are based on established synthetic methods for medroxyprogesterone acetate, with specific adaptations for the introduction of the deuterium (B1214612) label as described in the scientific literature.[1][2][3]

Step 1: Ketalation of 17α-Hydroxyprogesterone

This step protects the ketone groups at the C3 and C20 positions to prevent unwanted side reactions in subsequent steps.

  • Reactants: 17α-Hydroxyprogesterone, Ethylene (B1197577) Glycol, p-Toluenesulfonic acid.

  • Solvent: Benzene (B151609).

  • Procedure:

    • A mixture of 17α-hydroxyprogesterone, ethylene glycol, and benzene is heated to reflux with azeotropic removal of water.

    • A catalytic amount of p-toluenesulfonic acid is added, and the reaction is continued at reflux for approximately 8-9 hours.

    • Upon completion, the reaction is cooled and quenched with pyridine (B92270).

    • The organic layer is washed with sodium bicarbonate solution and then with water until neutral.

    • The solvent is removed under reduced pressure to yield 17α-hydroxyprogesterone-3,20-bis(ethyleneketal).

Step 2: Epoxidation of the Ketal Intermediate

An epoxide ring is introduced across the C5-C6 double bond, which will be opened in the subsequent Grignard reaction.

  • Reactants: 17α-Hydroxyprogesterone-3,20-bis(ethyleneketal), Peroxyacetic acid, Anhydrous Sodium Acetate.

  • Procedure:

    • The ketal intermediate is dissolved in a suitable solvent.

    • A solution of peroxyacetic acid and anhydrous sodium acetate is added at a controlled temperature (e.g., 0-25 °C).

    • The reaction is stirred until completion, monitored by thin-layer chromatography (TLC).

    • The reaction is quenched with a reducing agent (e.g., sodium thiosulfate (B1220275) solution) and washed with water.

    • The organic layer is concentrated to yield 5β,6β-epoxy-17α-hydroxypregnane-3,20-dione-3,20-bis(ethyleneketal).

Step 3: Grignard Reaction with [²H₃]-Methyl Magnesium Iodide

This is the key step where the deuterium label is introduced. The epoxide ring is opened by the deuterated Grignard reagent.

  • Reactants: 5β,6β-Epoxy-17α-hydroxypregnane-3,20-dione-3,20-bis(ethyleneketal), [²H₃]-Methyl Magnesium Iodide.

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • The epoxide intermediate is dissolved in anhydrous THF under an inert atmosphere (e.g., Argon).

    • A solution of [²H₃]-methyl magnesium iodide in THF is added slowly at a low temperature (e.g., 0 °C).

    • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

    • The reaction is carefully quenched by the slow addition of a saturated ammonium (B1175870) chloride solution at a low temperature.

    • The product is extracted into an organic solvent, washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate.

    • The solvent is removed to yield the crude deuterated intermediate.

Step 4: Hydrolysis and Rearrangement

The ketal protecting groups are removed, and a rearrangement occurs to form the desired 6α-methyl configuration.

  • Reactants: The crude product from Step 3, Glacial Acetic Acid, Hydrogen Chloride.

  • Procedure:

    • The crude Grignard product is dissolved in glacial acetic acid.

    • Stirring in glacial acetic acid effects the deprotection of the ketal groups.

    • Hydrogen chloride is introduced to facilitate the rearrangement to the thermodynamically more stable 6α-methyl isomer.

    • The product is precipitated by the addition of water and collected by filtration.

    • The crude product can be purified by recrystallization to yield [²H₃]-6α-methyl-17α-hydroxyprogesterone.

Step 5: Acetylation

The final step is the acetylation of the 17α-hydroxy group to yield the target molecule.

  • Reactants: [²H₃]-6α-Methyl-17α-hydroxyprogesterone, Acetic Anhydride (B1165640).

  • Solvent: Pyridine or Acetic Acid.

  • Procedure:

    • [²H₃]-6α-Methyl-17α-hydroxyprogesterone is dissolved in a suitable solvent such as pyridine or acetic acid.

    • Acetic anhydride is added, and the mixture is heated.[2]

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation with water, followed by filtration.

    • The crude [²H₃]-medroxyprogesterone acetate is purified by silica (B1680970) gel chromatography.[4]

Experimental_Workflow cluster_step1 Step 1: Ketalation cluster_step2 Step 2: Epoxidation cluster_step3 Step 3: Grignard Reaction cluster_step4 Step 4: Hydrolysis & Rearrangement cluster_step5 Step 5: Acetylation A1 Mix 17α-Hydroxyprogesterone, Ethylene Glycol, Benzene A2 Azeotropic Distillation A1->A2 A3 Add p-TsOH, Reflux A2->A3 A4 Quench with Pyridine A3->A4 A5 Aqueous Workup A4->A5 A6 Concentrate A5->A6 B1 Dissolve Ketal in Solvent A6->B1 Intermediate 1 B2 Add Peroxyacetic Acid & NaOAc B1->B2 B3 Stir at 0-25°C B2->B3 B4 Quench with Na₂S₂O₃ B3->B4 B5 Aqueous Workup B4->B5 B6 Concentrate B5->B6 C1 Dissolve Epoxide in THF (Inert Atmosphere) B6->C1 Intermediate 2 C2 Add [²H₃]MeMgI at 0°C C1->C2 C3 Warm to RT, Stir C2->C3 C4 Quench with NH₄Cl C3->C4 C5 Extract & Wash C4->C5 C6 Dry & Concentrate C5->C6 D1 Dissolve in Glacial Acetic Acid C6->D1 Intermediate 3 D2 Introduce HCl D1->D2 D3 Precipitate with Water D2->D3 D4 Filter & Recrystallize D3->D4 E1 Dissolve in Pyridine/Acetic Acid D4->E1 Intermediate 4 E2 Add Acetic Anhydride, Heat E1->E2 E3 Precipitate with Water E2->E3 E4 Filter & Purify (Silica Gel Chromatography) E3->E4

References

Physicochemical Properties of Medroxyprogesterone Acetate-d3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Medroxyprogesterone (B1676146) acetate-d3 (MPA-d3), a deuterated analog of Medroxyprogesterone acetate (B1210297) (MPA). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental insights, and visual representations of key biological and analytical processes.

Core Physicochemical Data

The integration of deuterium (B1214612) in Medroxyprogesterone acetate-d3 serves primarily as a tool for analytical applications, particularly in mass spectrometry-based quantification where it is used as an internal standard.[1][2] While its fundamental chemical behavior mirrors that of the non-deuterated form, key physical properties are subtly altered by the increased mass of the deuterium isotopes.

Quantitative Data Summary

The following tables summarize the key physicochemical properties of Medroxyprogesterone acetate and its deuterated analog, this compound.

Table 1: General and Physical Properties

PropertyMedroxyprogesterone AcetateThis compound
Molecular Formula C₂₄H₃₄O₄C₂₄H₃₁D₃O₄[3]
Molecular Weight 386.52 g/mol [4]389.54 g/mol [3][5][6]
Appearance White to off-white crystalline powder[7][8]White to off-white solid[1][9]
Melting Point 206-207 °C[8][10]204-206 °C[11]
Boiling Point 496.4 °C at 760 mmHg[8]Not available
Density 1.13 g/cm³[8]Not available
XLogP3 4.1[6][7]4.1[6]

Table 2: Solubility Data

SolventMedroxyprogesterone AcetateThis compound
Water < 0.1 g/100 mL at 23 °C[10]≥ 0.1 mg/mL (0.26 mM)[1][3]
Chloroform 350 mg/mL (clear, colorless)Slightly soluble[11]
DMSO 9 mg/mL (23.28 mM)[4]10 mg/mL (25.67 mM)[1][3]
Ethanol 10 mg/mL (25.87 mM)[4]6.25 mg/mL (16.04 mM)[1][3]
Methylene Chloride Freely soluble[10]Not available
Acetone Soluble[10]Not available
Ether Slightly soluble[12]Not available
Methanol Slightly soluble[12]Slightly soluble[11]

Mechanism of Action and Signaling Pathway

Medroxyprogesterone acetate is a synthetic progestin that exerts its biological effects primarily through its interaction with the progesterone (B1679170) receptor (PR).[8][13] Upon binding, the receptor undergoes a conformational change, allowing it to interact with specific DNA sequences known as hormone response elements (HREs). This interaction can either promote or repress the transcription of target genes, leading to downstream physiological effects.[13]

One of the primary applications of MPA is in contraception. Its mechanism involves the inhibition of gonadotropin secretion, specifically luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the pituitary gland.[13][14][15] This suppression of gonadotropins prevents follicular maturation and ovulation.[14][15] Additionally, MPA increases the viscosity of cervical mucus, which impedes sperm penetration.[14][15]

MPA_Signaling_Pathway Medroxyprogesterone Acetate Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MPA Medroxyprogesterone Acetate (MPA) PR Progesterone Receptor (PR) MPA->PR MPA_PR_Complex MPA-PR Complex Nucleus Nucleus MPA_PR_Complex->Nucleus Translocates to HRE Hormone Response Element (HRE) on DNA MPA_PR_Complex->HRE Binds to Gene_Transcription Modulation of Gene Transcription HRE->Gene_Transcription Regulates Physiological_Effects Physiological Effects: - Inhibition of Gonadotropin Secretion - Thickening of Cervical Mucus - Endometrial Changes Gene_Transcription->Physiological_Effects Leads to

Caption: Signaling pathway of Medroxyprogesterone acetate.

Experimental Protocols

Synthesis of this compound

The synthesis of deuterated medroxyprogesterone derivatives has been described in the literature. One approach involves the opening of an epoxide ring in a pregnane (B1235032) derivative with a deuterated methyl magnesium iodide ([²H₃]methyl magnesium iodide), followed by further chemical modifications to yield the final deuterated product.[16]

Analytical Methodologies

The quantification and characterization of Medroxyprogesterone acetate and its deuterated analog are commonly performed using chromatographic and mass spectrometric techniques.

High-Performance Liquid Chromatography (HPLC):

A validated reverse-phase HPLC method is used for the quantification of Medroxyprogesterone acetate in pharmaceutical dosage forms.[17]

  • Stationary Phase: C18 column[17]

  • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer, such as potassium dihydrogen phosphate (B84403), is typically used in an isocratic elution. For example, a mobile phase of 60% acetonitrile and 40% potassium dihydrogen phosphate buffer (pH 5.6) has been reported.[17]

  • Detection: UV detection is commonly employed.[17]

  • Validation: The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, and specificity.[17]

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another powerful technique for the analysis of Medroxyprogesterone acetate.[18][19] This method offers high sensitivity and specificity.

  • Sample Preparation: Due to the complexity of biological matrices, a sample extraction step, often using an organic solvent, is typically required before GC-MS analysis.[18]

  • Derivatization: Derivatization may be employed to improve the volatility and thermal stability of the analyte.

  • Internal Standard: this compound is an ideal internal standard for GC-MS quantification of Medroxyprogesterone acetate, as it co-elutes with the analyte but is distinguishable by its mass-to-charge ratio.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a highly sensitive and specific method for the quantification of Medroxyprogesterone acetate in various matrices, including serum.[18][20]

  • Sample Preparation: Similar to GC-MS, sample preparation often involves protein precipitation and/or liquid-liquid extraction or solid-phase extraction (SPE).[20]

  • Chromatography: Reversed-phase liquid chromatography is used to separate the analyte from matrix components.

  • Mass Spectrometry: Detection is achieved using a tandem mass spectrometer, typically in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Internal Standard: this compound is the preferred internal standard for accurate quantification by LC-MS/MS.[2]

analytical_workflow Analytical Workflow for MPA Quantification cluster_analysis Analysis Sample Biological Sample (e.g., Serum) Spiking Spike with MPA-d3 Internal Standard Sample->Spiking Extraction Sample Preparation (e.g., SPE, LLE) Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Chromatography Chromatographic Separation MS_Detection Mass Spectrometric Detection (MRM) Chromatography->MS_Detection Quantification Quantification (Ratio of MPA to MPA-d3) MS_Detection->Quantification

Caption: General analytical workflow for MPA quantification.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of Medroxyprogesterone acetate and its deuterated analog. The absence of signals corresponding to the deuterated positions in the ¹H NMR spectrum of this compound, along with the characteristic shifts in the ¹³C NMR spectrum, confirms the isotopic labeling.[21]

Mass Spectrometry (MS):

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of Medroxyprogesterone acetate and this compound. In the mass spectrum of this compound, the molecular ion peak will be shifted by +3 m/z units compared to the non-deuterated compound, confirming the incorporation of three deuterium atoms.[6] This mass shift is the basis for its use as an internal standard in quantitative mass spectrometric assays.[2] Forced degradation studies coupled with HPLC-MS/MS have been used to identify and characterize impurities and degradation products of Medroxyprogesterone acetate.[22]

References

An In-depth Technical Guide on the Core Mechanism of Action of Medroxyprogesterone Acetate-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medroxyprogesterone (B1676146) acetate (B1210297) (MPA) is a synthetic progestin widely utilized in various clinical applications, including contraception, hormone replacement therapy, and the treatment of certain cancers.[1] Its deuterated isotopologue, medroxyprogesterone acetate-d3 (MPA-d3), serves as a critical tool in the bioanalytical assays required for pharmacokinetic and metabolic studies of MPA. This technical guide provides a comprehensive overview of the mechanism of action of MPA, with a special focus on the role and application of MPA-d3 in research and development.

The Role of this compound

This compound is a stable, isotopically labeled version of MPA where three hydrogen atoms have been replaced with deuterium. This modification results in a molecule that is chemically identical to MPA in its biological activity but can be distinguished by its mass. This property makes MPA-d3 an ideal internal standard for quantitative analysis of MPA in biological matrices using mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard allows for precise and accurate quantification by correcting for variations in sample preparation and instrument response.

Core Mechanism of Action of Medroxyprogesterone Acetate

The biological effects of medroxyprogesterone acetate are multifaceted, involving both genomic and non-genomic signaling pathways. These actions are mediated through its interaction with several steroid hormone receptors.

Genomic Mechanism of Action

The primary mechanism of action of MPA is through its interaction with nuclear steroid hormone receptors, acting as a potent agonist for the progesterone (B1679170) receptor (PR). It also exhibits significant binding to the androgen receptor (AR) and the glucocorticoid receptor (GR), which contributes to its broader pharmacological profile and potential side effects.

Upon entering the cell, MPA binds to these receptors in the cytoplasm. The resulting hormone-receptor complex translocates to the nucleus, where it binds to specific hormone response elements (HREs) on the DNA. This binding initiates the transcription of target genes, leading to the synthesis of proteins that mediate the physiological effects of MPA.

The progestogenic effects of MPA are central to its use in contraception and hormone therapy. By activating the PR, MPA inhibits the secretion of gonadotropins from the pituitary gland, which in turn prevents follicular maturation and ovulation. It also causes thickening of the cervical mucus and thinning of the endometrium, creating an environment unfavorable for sperm penetration and implantation.

The androgenic and glucocorticoid activities of MPA can influence its therapeutic efficacy and adverse effect profile. For instance, its androgenic properties may contribute to its anti-proliferative effects in certain breast cancer cells.

Non-Genomic Mechanism of Action

In addition to its classical genomic effects, MPA can also elicit rapid, non-genomic responses. These actions are initiated at the cell membrane and involve the activation of intracellular signaling cascades. Evidence suggests that MPA can interact with membrane-associated progesterone receptors (mPRs), leading to the rapid activation of kinase pathways such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.

These non-genomic signaling events can influence a variety of cellular processes, including cell proliferation, apoptosis, and migration, and may contribute to the diverse physiological and pathological effects of MPA.

Quantitative Data Summary

The following tables summarize key quantitative data related to the binding affinity and biological activity of medroxyprogesterone acetate.

Table 1: Receptor Binding Affinity of Medroxyprogesterone Acetate

ReceptorLigandKi (nM)SpeciesAssay ConditionsReference
Glucocorticoid Receptor (GR)Medroxyprogesterone Acetate10.8HumanCompetitive binding with [3H]dexamethasone[2]
Glucocorticoid Receptor (GR)Dexamethasone (control)4.2 (Kd)HumanCompetitive binding with [3H]dexamethasone[2]
Glucocorticoid Receptor (GR)Progesterone215HumanCompetitive binding with [3H]dexamethasone[2]

Table 2: Effects of Medroxyprogesterone Acetate on Cell Proliferation

Cell LineEffectConcentration for 20% InhibitionNotesReference
T-47DInhibition of cell proliferation0.04 nMEstrogen receptor-positive, progesterone receptor-positive breast cancer[3]
ZR 75-1Inhibition of cell proliferation>100 nMEstrogen receptor-positive, progesterone receptor-positive breast cancer[3]
MCF-7Inhibition of cell proliferation20-25% inhibition over 0.01 nM - 10 µM rangeEstrogen receptor-positive, progesterone receptor-positive breast cancer[4]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways activated by medroxyprogesterone acetate.

MPA_Genomic_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MPA Medroxyprogesterone Acetate (MPA) PR Progesterone Receptor (PR) MPA->PR Binds AR Androgen Receptor (AR) MPA->AR Binds GR Glucocorticoid Receptor (GR) MPA->GR Binds Cytoplasm Cytoplasm Nucleus Nucleus MPA_Receptor_Complex MPA-Receptor Complex PR->MPA_Receptor_Complex AR->MPA_Receptor_Complex GR->MPA_Receptor_Complex HRE Hormone Response Element (HRE) MPA_Receptor_Complex->HRE Binds to Gene_Transcription Gene Transcription HRE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Biological_Effects Biological Effects Protein_Synthesis->Biological_Effects MPA_NonGenomic_Signaling cluster_PI3K_Akt PI3K/Akt Pathway cluster_MAPK_ERK MAPK/ERK Pathway MPA Medroxyprogesterone Acetate (MPA) mPR Membrane Progesterone Receptor (mPR) MPA->mPR Binds to PI3K PI3K mPR->PI3K Activates Ras Ras mPR->Ras Activates Akt Akt PI3K->Akt Activates Cell_Survival_Proliferation Cell Survival & Proliferation Akt->Cell_Survival_Proliferation Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression LCMS_Workflow Plasma_Sample Plasma Sample Spike_IS Spike with MPA-d3 (Internal Standard) Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_MS_Analysis Data_Analysis Data Analysis (Quantification of MPA) LC_MS_MS_Analysis->Data_Analysis

References

In-Depth Technical Guide: Receptor Binding Affinity of Medroxyprogesterone Acetate-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity of Medroxyprogesterone acetate-d3 (MPA-d3). Given that deuterated isotopes are frequently utilized as tracers or internal standards in quantitative assays, the binding characteristics of MPA-d3 are considered analogous to those of Medroxyprogesterone acetate (B1210297) (MPA). This document details the quantitative binding data, experimental methodologies for assessing receptor affinity, and the associated signaling pathways.

Executive Summary

Medroxyprogesterone acetate (MPA) is a synthetic progestin with significant affinity for several steroid hormone receptors, primarily the progesterone (B1679170) receptor (PR), but also the androgen receptor (AR) and the glucocorticoid receptor (GR). This promiscuity in binding dictates its therapeutic effects and side-effect profile. MPA is a potent PR agonist, and its interactions with AR and GR contribute to its androgenic and weak glucocorticoid activities, respectively. This guide synthesizes the available quantitative data on its binding affinity, outlines the experimental protocols for these determinations, and visually represents the subsequent signaling cascades.

Receptor Binding Affinity: Quantitative Data

The binding affinity of Medroxyprogesterone acetate for its target receptors has been quantified in numerous studies, typically through competitive radioligand binding assays. The data is commonly presented as the inhibition constant (Ki) or the dissociation constant (Kd), with lower values indicating higher affinity.

ReceptorLigandBinding Affinity (Ki/Kd)Cell Line/SystemReference
Progesterone Receptor (PR) Medroxyprogesterone AcetateHigh Affinity (Potent Agonist)Human Breast Cancer Cells[1][2]
Androgen Receptor (AR) Medroxyprogesterone Acetate19.4 nM (Ki)COS-1 Cells
Medroxyprogesterone Acetate2.1 nM (Kd)MCF-7 and EFM-19 Cells[3]
Medroxyprogesterone Acetate3.6 nMMFM-223 Human Mammary Cancer Cells
Glucocorticoid Receptor (GR) Medroxyprogesterone AcetateWeak AffinityNot Specified[4]

Experimental Protocols

The determination of receptor binding affinity for compounds like MPA typically involves competitive radioligand binding assays. Below are detailed methodologies for assessing binding to the progesterone, androgen, and glucocorticoid receptors.

General Workflow for Competitive Radioligand Binding Assay

The following diagram illustrates the general workflow for a competitive radioligand binding assay used to determine the binding affinity of a test compound.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_receptor Receptor Preparation (e.g., cell lysate, purified receptor) incubation Incubate Receptor, Radioligand, and Test Compound to Equilibrium prep_receptor->incubation prep_radioligand Radioligand Preparation (e.g., [3H]-Progesterone) prep_radioligand->incubation prep_competitor Test Compound Dilution (this compound) prep_competitor->incubation separation Separate Bound from Free Radioligand (e.g., vacuum filtration) incubation->separation detection Quantify Radioactivity (Scintillation Counting) separation->detection analysis Data Analysis (IC50 and Ki determination) detection->analysis

General workflow for a competitive radioligand binding assay.
Progesterone Receptor (PR) Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the progesterone receptor.

Materials:

  • Receptor Source: Cytosol from human breast cancer cells (e.g., T-47D) or recombinant human PR.

  • Radioligand: [³H]-Progesterone or a synthetic progestin like [³H]-R5020.

  • Test Compound: this compound.

  • Assay Buffer: Tris-HCl buffer with additives to stabilize the receptor.

  • Separation Medium: Dextran-coated charcoal or glass fiber filters.

  • Scintillation Cocktail and Counter.

Procedure:

  • Receptor Preparation: Prepare a cytosolic fraction from the chosen cell line that is rich in progesterone receptors.

  • Assay Setup: In assay tubes, combine the receptor preparation with a fixed, low concentration of the radioligand.

  • Competition: Add a range of concentrations of unlabeled this compound to the tubes. Include control tubes for total binding (no competitor) and non-specific binding (a large excess of unlabeled progesterone).

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) to allow the binding to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the free radioligand using either dextran-coated charcoal (which adsorbs free ligand) followed by centrifugation, or by rapid vacuum filtration through glass fiber filters that trap the receptor-ligand complexes.

  • Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound. The IC50 value (the concentration of MPA-d3 that inhibits 50% of the specific binding of the radioligand) is determined and then converted to the Ki value using the Cheng-Prusoff equation.

Androgen Receptor (AR) Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the androgen receptor.

Materials:

  • Receptor Source: Cytosol from rat prostate or cells transfected with the human androgen receptor (e.g., COS-1 cells).[5]

  • Radioligand: [³H]-R1881 (methyltrienolone) or [³H]-dihydrotestosterone (DHT).

  • Test Compound: this compound.

  • Assay Buffer: TEDG buffer (Tris, EDTA, DTT, glycerol).[5]

  • Separation Medium: Hydroxylapatite (HAP) slurry or glass fiber filters.[5]

  • Scintillation Cocktail and Counter.

Procedure:

  • Receptor Preparation: Prepare cytosol from castrated rat ventral prostates.[5]

  • Assay Setup: Combine the cytosol, radioligand, and varying concentrations of this compound in the assay buffer.

  • Incubation: Incubate the mixture to allow for equilibrium binding.

  • Separation: Add a hydroxylapatite slurry to bind the receptor-ligand complexes, followed by washing and centrifugation to separate from the unbound ligand.

  • Quantification: Measure the radioactivity in the pellet.

  • Data Analysis: Calculate the IC50 and subsequently the Ki value for this compound as described for the PR assay.

Glucocorticoid Receptor (GR) Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the glucocorticoid receptor.

Materials:

  • Receptor Source: Cytosol from a suitable source, such as rat liver or a cell line expressing GR.

  • Radioligand: [³H]-dexamethasone.

  • Test Compound: this compound.

  • Assay Buffer: Tris-HCl buffer, often containing molybdate (B1676688) to stabilize the receptor.[6]

  • Separation Medium: Dextran-coated charcoal or filtration.[6]

  • Scintillation Cocktail and Counter.

Procedure:

  • Receptor and Ligand Preparation: Prepare the GR-containing cytosol and the necessary dilutions of the radioligand and test compound.[6]

  • Incubation: In a series of tubes, incubate the cytosol with a fixed concentration of [³H]-dexamethasone and a range of concentrations of this compound.[6]

  • Equilibrium: Allow the binding to reach equilibrium, typically by incubating at a low temperature for an extended period.[6]

  • Separation: Separate bound from free radioligand using the dextran-coated charcoal method or filtration.[6]

  • Quantification: Measure the radioactivity of the bound ligand.

  • Data Analysis: Determine the IC50 and Ki values for this compound.

Signaling Pathways

Upon binding to its respective receptors, Medroxyprogesterone acetate initiates intracellular signaling cascades that mediate its physiological effects.

Progesterone Receptor Signaling Pathway

Medroxyprogesterone acetate, as a progesterone receptor agonist, can activate both classical genomic and rapid non-genomic signaling pathways.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MPA Medroxyprogesterone Acetate-d3 PR Progesterone Receptor (PR) MPA->PR Src Src Kinase PR->Src PR_dimer PR Dimer PR->PR_dimer Dimerization & Translocation MAPK MAPK Cascade (e.g., ERK1/2) Src->MAPK Nucleus Nucleus MAPK->Nucleus Phosphorylation of Transcription Factors PRE Progesterone Response Element (PRE) Transcription Gene Transcription PRE->Transcription CellularResponse Cellular Response Transcription->CellularResponse PR_dimer->PRE

MPA-activated Progesterone Receptor signaling pathways.
Androgen Receptor Signaling Pathway

Medroxyprogesterone acetate can also act as an agonist at the androgen receptor, leading to the transcription of androgen-responsive genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MPA Medroxyprogesterone Acetate-d3 AR Androgen Receptor (AR) MPA->AR Binding and HSP Dissociation HSP Heat Shock Proteins (HSP) AR->HSP AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation Nucleus Nucleus ARE Androgen Response Element (ARE) Transcription Gene Transcription ARE->Transcription CellularResponse Androgenic Effects Transcription->CellularResponse AR_dimer->ARE G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MPA Medroxyprogesterone Acetate-d3 GR Glucocorticoid Receptor (GR) MPA->GR Binding and HSP Dissociation HSP Heat Shock Proteins (HSP) GR->HSP GR_dimer GR Dimer GR->GR_dimer Dimerization & Translocation Nucleus Nucleus GRE Glucocorticoid Response Element (GRE) Transcription Gene Transcription GRE->Transcription CellularResponse Glucocorticoid Effects Transcription->CellularResponse GR_dimer->GRE

References

In-Depth Technical Guide: Isotopic Purity of Medroxyprogesterone Acetate-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Medroxyprogesterone acetate-d3, a critical aspect for its use as an internal standard in analytical and pharmacokinetic studies. Ensuring a high and well-defined isotopic enrichment is paramount for accurate quantification of its non-deuterated analogue, Medroxyprogesterone acetate (B1210297).

Introduction to Isotopic Purity

Isotopically labeled compounds, such as this compound, are indispensable tools in modern drug development and clinical research. The substitution of three hydrogen atoms with deuterium (B1214612) in the acetate moiety allows for its differentiation from the endogenous or administered unlabeled drug by mass spectrometry. The isotopic purity of this standard directly impacts the accuracy and reliability of quantitative bioanalytical methods.

This guide delves into the analytical methodologies used to determine the isotopic purity of this compound, presents typical data on its isotopic distribution, and outlines the workflows for its characterization.

Data Presentation: Isotopic Purity and Chemical Purity

The quality of this compound is defined by both its chemical and isotopic purity. While chemical purity refers to the absence of other chemical entities, isotopic purity relates to the proportion of the molecule that contains the desired number of deuterium atoms.

Table 1: Representative Certificate of Analysis Data for this compound

ParameterSpecificationMethod
Chemical Purity≥ 98%HPLC
Isotopic Purity
Deuterium EnrichmentTypically ≥ 98 atom % DMass Spectrometry
Isotopologue Distribution
d3Predominant SpeciesMass Spectrometry
d2Minor ComponentMass Spectrometry
d1Trace ComponentMass Spectrometry
d0 (unlabeled)Trace ComponentMass Spectrometry

Note: The precise distribution of isotopologues (d0, d1, d2, d3) is lot-specific and must be obtained from the Certificate of Analysis provided by the supplier.

Table 2: Chemical and Physical Properties of this compound

PropertyValue
Chemical Name(6α)-17-(Acetyloxy-d3)-6-methylpregn-4-ene-3,20-dione
Molecular FormulaC₂₄H₃₁D₃O₄
Molecular Weight389.54 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO and Ethanol
StorageStore at -20°C for long-term stability

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity of this compound relies on sophisticated analytical techniques, primarily high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry for Isotopic Distribution Analysis

Objective: To determine the relative abundance of each isotopologue (d0, d1, d2, d3) of this compound.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration of 1 µg/mL.

  • Chromatographic Separation:

    • HPLC System: A high-performance liquid chromatography system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Full scan from m/z 100-500.

    • Data Analysis: The extracted ion chromatograms for the [M+H]⁺ ions of each isotopologue are integrated. The expected m/z values are:

      • d0 (C₂₄H₃₅O₄⁺): ~387.25

      • d1 (C₂₄H₃₄DO₄⁺): ~388.26

      • d2 (C₂₄H₃₃D₂O₄⁺): ~389.26

      • d3 (C₂₄H₃₂D₃O₄⁺): ~390.27

    • The relative abundance of each isotopologue is calculated as a percentage of the total integrated peak area of all isotopologues.

NMR Spectroscopy for Structural Confirmation and Deuterium Incorporation

Objective: To confirm the position of deuterium labeling and to provide a qualitative assessment of isotopic enrichment.

Methodology: ¹H-NMR (Proton NMR)

  • Sample Preparation: A solution of this compound (5-10 mg) is prepared in a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: A standard ¹H-NMR spectrum is acquired.

  • Data Analysis: The absence or significant reduction of the signal corresponding to the acetyl methyl protons (typically around 2.0-2.2 ppm in the unlabeled compound) confirms the successful incorporation of deuterium at this position. The presence of a small residual peak can be used to estimate the percentage of the non-deuterated species.

Visualizing Experimental Workflows

The following diagrams illustrate the key experimental workflows for the analysis of this compound isotopic purity.

Isotopic_Purity_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_analysis Data Analysis & Reporting start Medroxyprogesterone acetate-d3 Standard stock Prepare Stock Solution (1 mg/mL) start->stock working Prepare Working Solution (1 µg/mL) stock->working lcms LC-MS Analysis working->lcms nmr NMR Analysis working->nmr ms_data Mass Spectra (Isotopologue Distribution) lcms->ms_data nmr_data NMR Spectra (Structural Confirmation) nmr->nmr_data report Certificate of Analysis ms_data->report nmr_data->report

Caption: General workflow for determining the isotopic purity of this compound.

LCMS_Workflow cluster_instrument LC-MS System cluster_data_acquisition Data Acquisition & Processing hplc HPLC Separation (C18 Column) esi Electrospray Ionization (Positive Mode) hplc->esi ms High-Resolution Mass Spectrometer esi->ms full_scan Full Scan MS ms->full_scan eic Extracted Ion Chromatograms (d0, d1, d2, d3) full_scan->eic integration Peak Integration eic->integration calculation Relative Abundance Calculation integration->calculation

An In-depth Technical Guide on the Solubility of Medroxyprogesterone Acetate-d3 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Medroxyprogesterone (B1676146) acetate-d3 in various organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in handling and utilizing this compound effectively in a laboratory setting. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of Medroxyprogesterone acetate-d3, a deuterated form of Medroxyprogesterone acetate (B1210297), is a critical parameter for its use as a tracer or internal standard in quantitative analysis by NMR, GC-MS, or LC-MS.[1] The following table summarizes the available quantitative solubility data for this compound in common organic solvents. For comparative purposes, solubility information for the non-deuterated Medroxyprogesterone acetate is also included where available from reputable sources.

SolventThis compound SolubilityMedroxyprogesterone Acetate SolubilityConditions and Notes
Dimethyl Sulfoxide (DMSO) 10 mg/mL (25.67 mM)[1][2]9 mg/mL (23.28 mM)[3], 12 mg/mL at 25°C[4]For this compound, ultrasonic treatment is required. It is also noted that hygroscopic DMSO can significantly impact solubility, so newly opened DMSO is recommended.[1] Sonication is also recommended for Medroxyprogesterone Acetate.[3]
Ethanol 6.25 mg/mL (16.04 mM)[1][2]10 mg/mL (25.87 mM)[3], 12 mg/ml at 25°C[4], Freely soluble[5]For this compound, ultrasonic treatment, warming, and heating to 60°C are necessary.[1][2] Sonication is recommended for Medroxyprogesterone Acetate.[3]
Methanol No specific data foundSparingly soluble[6], Freely soluble[5]-
Acetonitrile 100 µg/ml (as a solution)[7]Soluble, ~1 mg/ml[8]The data for the deuterated compound refers to a prepared solution concentration.
Chloroform No specific data found350 mg/mL, Freely soluble[6]-
Acetone No specific data foundSoluble[6], 1 in 50 at 25°C[5]-
Dioxane No specific data foundSoluble[6], 1 in 60 at 25°C[5]-
Ether No specific data foundSlightly soluble[5][6]-

Note: The molecular weight of this compound is 389.54 g/mol [1][2], and for Medroxyprogesterone acetate, it is 386.52 g/mol [3].

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental aspect of its physicochemical characterization. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[9][10] The following is a detailed methodology for determining the solubility of this compound in organic solvents, synthesized from established pharmaceutical research practices.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

  • This compound (solid powder)

  • High-purity organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile)

  • Analytical balance

  • Spatula

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of the Solvent System: Ensure the selected organic solvent is of high purity and degassed to avoid bubble formation during the experiment.

  • Sample Preparation:

    • Weigh an excess amount of this compound powder and add it to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.[10]

    • Add a known volume of the organic solvent to the vial.

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature bath or incubator set to the desired temperature (e.g., 25°C or 37°C).

    • Agitate the samples using an orbital shaker or vortex mixer at a constant speed. The agitation time required to reach equilibrium can vary and may take 24 to 48 hours or longer for poorly soluble compounds.[9][10] It is advisable to conduct preliminary experiments to determine the optimal equilibration time.

  • Sample Collection and Preparation for Analysis:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

    • Dilute the filtered sample with the appropriate solvent to a concentration within the calibration range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standard solutions into the HPLC system to generate a calibration curve.

    • Inject the diluted sample solution into the HPLC system.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. HPLC is preferred over spectrophotometric methods as it can also detect impurities and degradation products.[10]

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualized Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of a compound like this compound.

Solubility_Workflow start Start: Define Experimental Conditions prep_compound Prepare Compound: Weigh Excess Solid start->prep_compound prep_solvent Prepare Solvent: Known Volume start->prep_solvent mix Combine Compound and Solvent in Vial prep_compound->mix prep_solvent->mix equilibration Equilibration: Agitate at Constant Temperature (e.g., 24-48 hours) mix->equilibration sedimentation Sedimentation: Allow Excess Solid to Settle equilibration->sedimentation sampling Sample Collection: Withdraw Supernatant sedimentation->sampling filtration Filtration: Remove Undissolved Solid (e.g., 0.22 µm filter) sampling->filtration dilution Sample Dilution: To fall within Calibration Range filtration->dilution analysis Quantitative Analysis: (e.g., HPLC) dilution->analysis calculation Data Calculation: Determine Solubility analysis->calculation end End: Report Solubility Data calculation->end

Caption: Workflow for determining the solubility of a compound.

References

Unraveling the Complex Interplay: A Technical Guide to Medroxyprogesterone Acetate-d3's Interaction with Steroid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the molecular interactions between Medroxyprogesterone acetate-d3 (MPA-d3) and various steroid receptors. This whitepaper provides a detailed analysis of MPA-d3's binding affinities, the downstream signaling pathways it modulates, and the experimental methodologies used to elucidate these interactions.

Medroxyprogesterone acetate (B1210297) (MPA), a synthetic progestin, is widely used in clinical settings. Its deuterated form, MPA-d3, serves as an invaluable tool in pharmacokinetic and metabolic studies. While structurally similar, a thorough understanding of its engagement with steroid receptors—namely the progesterone (B1679170) (PR), androgen (AR), glucocorticoid (GR), and mineralocorticoid (MR) receptors—is critical for comprehending its therapeutic effects and off-target activities.

Quantitative Analysis of Receptor Binding

The interaction of Medroxyprogesterone acetate with steroid receptors is characterized by a distinct binding profile. The following table summarizes the quantitative data on its binding affinity, providing a comparative overview across the different receptor types. It is important to note that the biological activity of this compound is considered identical to that of Medroxyprogesterone acetate.

ReceptorLigandParameterValueCell Line/System
Progesterone Receptor (PR) Medroxyprogesterone acetate-Potent AgonistHuman Breast Cancer Cells
Androgen Receptor (AR) Medroxyprogesterone acetateKd2.1 nM[1]Human Breast Cancer Cells (MCF-7)
Medroxyprogesterone acetate-Weak Agonist-
Glucocorticoid Receptor (GR) Medroxyprogesterone acetateRelative Binding Affinity42% (vs. Dexamethasone)[2]Human Mononuclear Leukocytes
Medroxyprogesterone acetateKi10.8 nM[3]Human
Medroxyprogesterone acetateEC50 (Transactivation)7.2 nM[3]-
Medroxyprogesterone acetateEC50 (Transrepression)2.7 nM[3]-
Mineralocorticoid Receptor (MR) Medroxyprogesterone acetateBinding AffinityLow/Weak-

Signaling Pathways Modulated by MPA-d3

Upon binding to its target receptors, Medroxyprogesterone acetate initiates a cascade of intracellular events that ultimately alter gene expression and cellular function.

Progesterone Receptor (PR) Signaling

As a potent PR agonist, MPA's primary mechanism of action is through this receptor. Binding of MPA to PR leads to receptor dimerization, translocation to the nucleus, and binding to progesterone response elements (PREs) on the DNA. This interaction modulates the transcription of target genes involved in reproductive functions and cell proliferation.

PR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MPA MPA-d3 PR Progesterone Receptor (PR) MPA->PR Binds MPA_PR MPA-PR Complex PR->MPA_PR HSP HSP PR_HSP PR-HSP Complex PR_HSP->PR Dissociation PR_dimer PR Dimer MPA_PR->PR_dimer Dimerization PRE Progesterone Response Element (PRE) PR_dimer->PRE Binds to DNA cluster_nucleus cluster_nucleus PR_dimer->cluster_nucleus Translocation Gene Target Gene PRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Cellular Response Cellular Response Protein->Cellular Response

MPA-d3 Signaling via the Progesterone Receptor.
Androgen Receptor (AR) Signaling

Medroxyprogesterone acetate also functions as an agonist at the androgen receptor, although generally considered weaker than endogenous androgens. This interaction can lead to androgenic effects. The binding of MPA to AR triggers a similar cascade of dimerization, nuclear translocation, and binding to androgen response elements (AREs), influencing the expression of androgen-responsive genes.

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MPA MPA-d3 AR Androgen Receptor (AR) MPA->AR Binds MPA_AR MPA-AR Complex AR->MPA_AR HSP_AR HSP AR_HSP AR-HSP Complex AR_HSP->AR Dissociation AR_dimer AR Dimer MPA_AR->AR_dimer Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA cluster_nucleus cluster_nucleus AR_dimer->cluster_nucleus Translocation Gene_AR Target Gene ARE->Gene_AR Regulates Transcription mRNA_AR mRNA Gene_AR->mRNA_AR Transcription Protein_AR Protein mRNA_AR->Protein_AR Translation Androgenic Effects Androgenic Effects Protein_AR->Androgenic Effects

MPA-d3 Signaling via the Androgen Receptor.
Glucocorticoid Receptor (GR) Signaling

The binding of Medroxyprogesterone acetate to the glucocorticoid receptor can elicit glucocorticoid-like effects. This "off-target" interaction is significant and contributes to some of the side effects associated with MPA. The signaling pathway mirrors that of other steroid receptors, involving nuclear translocation and regulation of genes with glucocorticoid response elements (GREs).

GR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MPA MPA-d3 GR Glucocorticoid Receptor (GR) MPA->GR Binds MPA_GR MPA-GR Complex GR->MPA_GR HSP_GR HSP GR_HSP GR-HSP Complex GR_HSP->GR Dissociation GR_dimer GR Dimer MPA_GR->GR_dimer Dimerization GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds to DNA cluster_nucleus cluster_nucleus GR_dimer->cluster_nucleus Translocation Gene_GR Target Gene GRE->Gene_GR Regulates Transcription mRNA_GR mRNA Gene_GR->mRNA_GR Transcription Protein_GR Protein mRNA_GR->Protein_GR Translation Glucocorticoid Effects Glucocorticoid Effects Protein_GR->Glucocorticoid Effects

MPA-d3 Signaling via the Glucocorticoid Receptor.

Experimental Protocols

A variety of sophisticated experimental techniques are employed to characterize the interaction of MPA-d3 with steroid receptors. Below are detailed methodologies for key assays.

Competitive Steroid Receptor Binding Assay

This assay is used to determine the binding affinity of a test compound (in this case, MPA) for a specific steroid receptor by measuring its ability to compete with a radiolabeled ligand.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Prepare Receptor Source (e.g., cell lysate, purified receptor) Incubate Incubate Receptor, Radiolabeled Ligand, and MPA-d3 at various concentrations Receptor_Prep->Incubate Radioligand_Prep Prepare Radiolabeled Ligand (e.g., [3H]-dexamethasone for GR) Radioligand_Prep->Incubate Competitor_Prep Prepare Serial Dilutions of MPA-d3 Competitor_Prep->Incubate Separate Separate Receptor-Bound from Free Radiolabeled Ligand (e.g., filtration, charcoal adsorption) Incubate->Separate Measure Measure Radioactivity of Bound Ligand (Scintillation Counting) Separate->Measure Analyze Analyze Data to Determine IC50 and Ki values Measure->Analyze Binding Affinity Data Binding Affinity Data Analyze->Binding Affinity Data

Workflow for a Competitive Receptor Binding Assay.

Methodology:

  • Receptor Preparation: Prepare a source of the target steroid receptor. This can be a cytosol fraction from cells or tissues known to express the receptor, or a purified recombinant receptor.

  • Radioligand Preparation: A radiolabeled steroid known to bind with high affinity to the receptor of interest is used (e.g., [³H]dexamethasone for GR).

  • Competitor Preparation: Prepare a series of dilutions of the unlabeled test compound (MPA).

  • Incubation: In a multi-well plate, incubate a fixed amount of the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of MPA. Include control wells with no competitor (total binding) and wells with a large excess of unlabeled ligand (non-specific binding).

  • Separation: After incubation to reach equilibrium, separate the receptor-bound radioligand from the free radioligand. Common methods include vacuum filtration through glass fiber filters or dextran-coated charcoal adsorption.

  • Detection: Quantify the amount of radioactivity in the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate or inhibit the transcriptional activity of a steroid receptor.

Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293, HeLa) that has low endogenous steroid receptor activity. Co-transfect the cells with two plasmids: an expression vector for the steroid receptor of interest and a reporter plasmid containing a luciferase gene under the control of a promoter with specific hormone response elements (e.g., GREs for GR). A control plasmid expressing a different reporter (e.g., Renilla luciferase) can be co-transfected for normalization of transfection efficiency.

  • Cell Treatment: After allowing time for receptor and reporter expression, treat the cells with various concentrations of MPA. Include a positive control (a known agonist for the receptor) and a negative control (vehicle).

  • Cell Lysis: After a suitable incubation period (e.g., 24 hours), wash the cells and lyse them to release the cellular contents, including the expressed luciferase enzymes.

  • Luminescence Measurement: Add the appropriate luciferase substrate to the cell lysate. The luciferase enzyme will catalyze a reaction that produces light. Measure the luminescence using a luminometer. If a dual-luciferase system is used, measure the activity of both luciferases sequentially.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the concentration of MPA to generate a dose-response curve and determine the EC50 value.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to investigate the interaction of steroid receptors with other proteins (e.g., co-activators, co-repressors) in the presence of a ligand like MPA.

Methodology:

  • Cell Culture and Treatment: Culture cells that endogenously express the steroid receptor of interest and its potential interacting partners. Treat the cells with MPA or a vehicle control.

  • Cell Lysis: Lyse the cells using a non-denaturing lysis buffer that preserves protein-protein interactions.

  • Immunoprecipitation: Add an antibody specific to the steroid receptor to the cell lysate and incubate to allow the antibody to bind to the receptor and any associated proteins.

  • Complex Capture: Add protein A/G-conjugated beads to the lysate. These beads will bind to the antibody, thus capturing the entire protein complex.

  • Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against the potential interacting proteins to confirm their presence in the complex.

This technical guide provides a foundational understanding of the complex interactions between this compound and steroid receptors. The presented data and methodologies are essential for researchers in the fields of endocrinology, pharmacology, and drug development to further explore the multifaceted actions of this important synthetic steroid.

References

A Technical Guide to the Theoretical and Experimental Mass of Medroxyprogesterone Acetate-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the theoretical and experimental mass of Medroxyprogesterone (B1676146) acetate-d3, a deuterated isotopologue of the synthetic progestin Medroxyprogesterone acetate (B1210297) (MPA). This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in quantitative analyses.

Data Presentation: Mass of Medroxyprogesterone Acetate-d3

The following table summarizes the key quantitative data for this compound.

ParameterValueSource
Molecular FormulaC₂₄H₃₁D₃O₄Axios Research[1], MedchemExpress[2][3]
Theoretical Mass (Monoisotopic) 389.54 g/mol MedchemExpress[2][3]
Theoretical Mass (Average) 389.55 g/mol Axios Research[1]
Precursor Ion (as [M+H]⁺)m/z 390.28Calculated
Common Internal Standard ForMedroxyprogesterone AcetateMedchemExpress[3], WITEGA Laboratorien[4]

Experimental Protocols: Mass Determination by LC-MS/MS

The experimental mass of this compound is typically determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for the quantification of analytes in complex matrices such as human plasma. This compound is frequently used as an internal standard in the quantitative analysis of Medroxyprogesterone acetate.[5]

A generalized experimental protocol for the determination of Medroxyprogesterone acetate and its deuterated internal standard is as follows:

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1.0 mL of human plasma, add the internal standard (this compound).

  • Extract the sample with a non-polar organic solvent such as pentane (B18724) or n-hexane.[6][7]

  • Vortex the mixture and centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at an elevated temperature (e.g., 50°C).[7]

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[7]

2. Liquid Chromatography (LC)

  • Column: A C18 reverse-phase column is commonly used (e.g., Alltech Alltima-C18, 2.1 mm × 100 mm, 3 µm).[7]

  • Mobile Phase: A gradient or isocratic mixture of methanol (B129727) and an aqueous solution with a modifier like 0.1% formic acid is typical.[7]

  • Flow Rate: A flow rate of around 0.2 mL/min is often employed.[7]

  • Column Temperature: The column is maintained at a constant temperature, for instance, 40°C.[7]

3. Mass Spectrometry (MS)

  • Ionization: Electrospray ionization (ESI) in positive mode is generally used.[7]

  • Scan Mode: The mass spectrometer is operated in Selected Reaction Monitoring (SRM) mode for high selectivity and sensitivity.[7]

  • Precursor and Product Ions: The precursor ion for this compound ([M+H]⁺) would be monitored, along with a specific product ion following collision-induced dissociation. For the non-deuterated Medroxyprogesterone acetate, a common transition is m/z 387.25 → 327.23.[7][8]

Visualizations

Experimental Workflow for Mass Determination

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Medroxyprogesterone acetate-d3 (Internal Standard) plasma->add_is extract Liquid-Liquid Extraction (e.g., with n-hexane) add_is->extract separate Vortex & Centrifuge extract->separate evaporate Evaporate Organic Layer (Nitrogen Stream) separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc HPLC Separation (C18 Column) reconstitute->lc ms Mass Spectrometry (Positive ESI) lc->ms detect Detection (SRM Mode) ms->detect quantify Quantification detect->quantify mass_confirm Mass Confirmation quantify->mass_confirm

Caption: Experimental workflow for the quantification of Medroxyprogesterone acetate using its deuterated internal standard.

Signaling Pathway of Medroxyprogesterone Acetate

cluster_cell Target Cell cluster_nucleus Nucleus MPA Medroxyprogesterone Acetate (MPA) PR Progesterone (B1679170) Receptor (PR) MPA->PR Binds to MPA_PR MPA-PR Complex PR->MPA_PR Forms HRE Hormone Response Element (on DNA) MPA_PR->HRE Binds to Transcription Gene Transcription (Promotion or Repression) HRE->Transcription Regulates Protein_Synthesis Altered Protein Synthesis Transcription->Protein_Synthesis Physiological_Effects Physiological Effects (e.g., ovulation inhibition, endometrial changes) Protein_Synthesis->Physiological_Effects

Caption: Simplified signaling pathway of Medroxyprogesterone acetate via the progesterone receptor.

References

Methodological & Application

The Gold Standard in Bioanalysis: Utilizing Medroxyprogesterone Acetate-d3 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of drug candidates in biological matrices is paramount to understanding their pharmacokinetic profiles. Medroxyprogesterone acetate-d3 (MPA-d3), a deuterated analog of the synthetic progestin Medroxyprogesterone acetate (B1210297) (MPA), serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods. Its use ensures robust and reliable data, critical for regulatory submissions and advancing drug development pipelines.

This document provides detailed application notes and protocols for the use of MPA-d3 in pharmacokinetic studies of MPA. It outlines the rationale for using a stable isotope-labeled internal standard, presents validated experimental protocols, and summarizes key pharmacokinetic and analytical performance data.

Application Notes

The fundamental principle behind using MPA-d3 as an internal standard lies in its near-identical physicochemical properties to the non-labeled MPA. Co-extraction of MPA and MPA-d3 from biological samples, such as plasma, minimizes variability introduced during sample preparation. Furthermore, their co-elution in liquid chromatography and similar ionization efficiency in the mass spectrometer source allows for accurate quantification by correcting for matrix effects and instrumental drift. This approach significantly enhances the precision and accuracy of the analytical method.

MPA is a synthetic progestin used for contraception and hormone replacement therapy, among other indications.[1] Understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), is crucial for optimizing dosing regimens and ensuring patient safety and efficacy. Pharmacokinetic studies are essential in the development of new formulations and for bioequivalence testing of generic versions of the drug.

Experimental Protocols

A validated LC-MS/MS method is the cornerstone of any pharmacokinetic study. The following protocol provides a detailed methodology for the quantification of MPA in human plasma using MPA-d3 as an internal standard.

Protocol 1: Quantification of Medroxyprogesterone Acetate in Human Plasma using LC-MS/MS

1. Sample Preparation (Liquid-Liquid Extraction)

  • Thaw frozen human plasma samples and internal standard (MPA-d3) stock solutions at room temperature.

  • Spike an appropriate volume of blank human plasma with the MPA calibration standards and quality control (QC) samples.

  • To 500 µL of each plasma sample (calibration standards, QCs, and unknown study samples), add 25 µL of MPA-d3 internal standard solution (concentration to be optimized based on expected MPA levels).

  • Vortex mix for 30 seconds.

  • Add 3 mL of n-hexane as the extraction solvent.

  • Vortex mix vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex mix for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of gradient elution.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in methanol

  • Gradient Elution: A suitable gradient to ensure separation of MPA from endogenous plasma components.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • MPA: Precursor ion > Product ion (to be optimized, e.g., m/z 387.3 > 327.3)

    • MPA-d3: Precursor ion > Product ion (to be optimized, e.g., m/z 390.3 > 330.3)

3. Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of MPA and MPA-d3 in blank plasma from at least six different sources.

  • Linearity and Range: A linear calibration curve with a correlation coefficient (r²) > 0.99 over the expected concentration range.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.

  • Precision and Accuracy: Intra- and inter-day precision (%CV) should be ≤15% (≤20% at the LLOQ), and accuracy (%RE) should be within ±15% (±20% at the LLOQ).

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: Stability of MPA in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Data Presentation

The following tables summarize quantitative data from representative pharmacokinetic studies and analytical method validation for MPA.

Table 1: Pharmacokinetic Parameters of Medroxyprogesterone Acetate Following a Single Intramuscular Injection of 150 mg

ParameterValueReference
Cmax (ng/mL) 4.49 (Test) / 4.84 (Reference)[2]
Tmax (days) 4.93 (Test) / 6.76 (Reference)[2]
AUC₀₋₉₁ (ng·day/mL) 45.1[3]

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Medroxyprogesterone Acetate in Human Plasma

ParameterValueReference
Linearity Range (pg/mL) 200 - 10,000[4]
Lower Limit of Quantification (pg/mL) 200[4]
Intra-day Precision (%CV) ≤15.2%[4]
Inter-day Precision (%CV) ≤15.2%[4]
Intra-day Accuracy (%RE) ≤±9.6%[4]
Inter-day Accuracy (%RE) ≤±9.6%[4]

Visualizations

The following diagrams illustrate the mechanism of action of Medroxyprogesterone acetate and a typical experimental workflow for a pharmacokinetic study.

MPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MPA Medroxyprogesterone Acetate (MPA) PR Progesterone Receptor (PR) MPA->PR Binds to MPA_PR_complex MPA-PR Complex PRE Progesterone Response Element (PRE) on DNA MPA_PR_complex->PRE Translocates to nucleus and binds to DNA transcription Modulation of Gene Transcription PRE->transcription mRNA mRNA transcription->mRNA protein Protein Synthesis (Physiological Effects) mRNA->protein

Caption: Mechanism of action of Medroxyprogesterone Acetate (MPA).

PK_Study_Workflow cluster_study_design Study Design and Execution cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis and Reporting dosing Dosing of Subjects with Medroxyprogesterone Acetate sampling Serial Blood Sampling dosing->sampling processing Plasma Processing and Storage sampling->processing extraction Sample Extraction (with MPA-d3 Internal Standard) processing->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Quantification of MPA Concentrations analysis->quantification pk_modeling Pharmacokinetic Modeling and Parameter Calculation quantification->pk_modeling reporting Final Study Report pk_modeling->reporting

Caption: Experimental workflow for a pharmacokinetic study of MPA.

References

Application of Medroxyprogesterone Acetate-d3 in Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Medroxyprogesterone acetate (B1210297) (MPA) is a synthetic progestin widely used for contraception, hormone replacement therapy, and the treatment of certain types of cancer. Therapeutic drug monitoring (TDM) of MPA is crucial for optimizing dosage regimens, ensuring therapeutic efficacy, and minimizing adverse effects. The use of a stable isotope-labeled internal standard, such as Medroxyprogesterone acetate-d3 (MPA-d3), is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing high accuracy and precision. This document provides detailed application notes and protocols for the therapeutic drug monitoring of MPA using MPA-d3 as an internal standard.

Principle of the Assay

This method is based on the principle of stable isotope dilution analysis using LC-MS/MS. A known concentration of this compound is added to a patient's plasma or serum sample. Both the analyte (MPA) and the internal standard (MPA-d3) are extracted, separated by liquid chromatography, and detected by tandem mass spectrometry. The ratio of the peak area of MPA to that of MPA-d3 is used to calculate the concentration of MPA in the sample, correcting for any variability in sample preparation and instrument response.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction
  • Sample Collection: Collect whole blood in tubes containing EDTA or heparin. Centrifuge to separate plasma and store at -20°C or below until analysis.

  • Spiking with Internal Standard: To 500 µL of plasma/serum sample, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels, e.g., 50 ng/mL).

  • Protein Precipitation & Extraction:

    • Add 1 mL of n-hexane to the sample.

    • Vortex for 1 minute to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 70:30 methanol:water with 0.1% formic acid). Vortex for 30 seconds.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

ParameterCondition
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient Start with 30% B, increase to 95% B over 3 minutes, hold for 1 minute, return to 30% B and equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Desolvation Gas: 800 L/hr, Cone Gas: 50 L/hr
MRM Transitions

The following MRM transitions should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Medroxyprogesterone acetate (MPA)387.3327.215
This compound390.3330.215

Data Presentation

The following tables summarize the expected performance characteristics of the method. The data is representative of typical LC-MS/MS assays for MPA and should be validated in the end-user's laboratory.

Table 1: Calibration Curve and Linearity
ParameterValue
Calibration Model Linear, 1/x weighting
Linear Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Table 2: Precision and Accuracy
Quality Control SampleConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LQC 0.3< 10%< 10%90 - 110%
MQC 10< 8%< 8%92 - 108%
HQC 80< 5%< 5%95 - 105%
Table 3: Recovery and Matrix Effect
ParameterValue
Recovery > 85%
Matrix Effect < 15%

Visualizations

Signaling Pathway of Medroxyprogesterone Acetate

Medroxyprogesterone acetate primarily exerts its effects by binding to the progesterone (B1679170) receptor (PR), which then modulates gene expression.

MPA_Signaling_Pathway cluster_cell Target Cell cluster_nucleus Nucleus MPA Medroxyprogesterone Acetate (MPA) CellMembrane MPA->CellMembrane MPA_PR_Complex MPA-PR Complex PR Progesterone Receptor (PR) CellMembrane->PR Binds to PR->MPA_PR_Complex HRE Hormone Response Element (HRE) MPA_PR_Complex->HRE Translocates and binds to Nucleus Nucleus GeneTranscription Modulation of Gene Transcription HRE->GeneTranscription BiologicalEffects Biological Effects (e.g., inhibition of ovulation, endometrial changes) GeneTranscription->BiologicalEffects

Mechanism of action of Medroxyprogesterone Acetate.
Experimental Workflow for TDM of Medroxyprogesterone Acetate

The following diagram illustrates the key steps in the therapeutic drug monitoring of MPA using MPA-d3.

TDM_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProc Data Processing Plasma Patient Plasma/Serum Spike Spike with MPA-d3 Internal Standard Plasma->Spike Extract Liquid-Liquid Extraction (n-hexane) Spike->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC Liquid Chromatography (C18 Column) Reconstitute->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS PeakIntegration Peak Area Integration (MPA and MPA-d3) MS->PeakIntegration RatioCalculation Calculate Peak Area Ratio (MPA / MPA-d3) PeakIntegration->RatioCalculation Quantification Quantify MPA Concentration using Calibration Curve RatioCalculation->Quantification Result Report Patient MPA Concentration Quantification->Result

Workflow for MPA therapeutic drug monitoring.

Application Note: Quantification of Medroxyprogesterone Acetate in Human Plasma Using Medroxyprogesterone Acetate-d3 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medroxyprogesterone (B1676146) acetate (B1210297) (MPA) is a synthetic progestin widely used for contraception and hormone replacement therapy.[1] Accurate quantification of MPA in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring clinical efficacy. This document outlines a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of MPA in human plasma. The use of a stable isotope-labeled internal standard, medroxyprogesterone acetate-d3, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.

The methodologies described herein are based on established protocols for the bioanalysis of MPA, providing a reliable framework for clinical and research applications.

Quantitative Data Summary

The performance of LC-MS/MS methods for MPA quantification can vary based on specific instrumentation and laboratory procedures. The following table summarizes typical quantitative parameters reported in the literature for the analysis of MPA in human plasma.

ParameterTypical Performance RangeReference(s)
Lower Limit of Quantification (LLOQ)0.05 ng/mL - 200 pg/mL[2][3][4]
Upper Limit of Quantification (ULOQ)6.0 ng/mL - 10,000 pg/mL[2][3]
Linearity (r²)> 0.99[3]
Intra-day Precision (%RSD)< 9.0%[5][6]
Inter-day Precision (%RSD)< 15.2%[2][5][6]
Accuracy80% - 120% (typically 96.2% - 108.7%)[3][7]
Recovery~76.1%[5][6]

Experimental Protocols

This section details the recommended protocols for the quantification of MPA in plasma using this compound as an internal standard.

1. Materials and Reagents

  • Medroxyprogesterone Acetate (MPA) reference standard

  • This compound (internal standard)

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid

  • Methyl-tert-butyl ether (MTBE) or n-hexane

  • Human plasma (K2EDTA)

  • Polypropylene (B1209903) centrifuge tubes

2. Standard and Quality Control (QC) Sample Preparation

  • Stock Solutions: Prepare individual stock solutions of MPA and this compound in methanol at a concentration of 1 mg/mL.

  • Working Solutions:

    • Prepare serial dilutions of the MPA stock solution with methanol to create working solutions for calibration standards.

    • Prepare a working solution of this compound (internal standard) in methanol.

  • Calibration Standards: Spike drug-free human plasma with the MPA working solutions to achieve a calibration curve ranging from approximately 0.05 to 10 ng/mL.[3][8]

  • Quality Control Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels (low, medium, and high).

3. Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common and effective method for extracting MPA from plasma.[8]

  • Aliquot 500 µL of plasma sample, calibration standard, or QC sample into a polypropylene tube.

  • Add the internal standard working solution (this compound) to each tube.

  • Add 4.0 mL of methyl-tert-butyl ether (MTBE).[8]

  • Vortex the tubes for 10 minutes to ensure thorough mixing.[8]

  • Centrifuge at approximately 1000 x g for 5 minutes.[8]

  • Freeze the aqueous (lower) layer by placing the tubes in a freezer at ≤ -70°C for 10 minutes.[8]

  • Decant the organic (upper) layer into a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40-50°C.

  • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.[5][6]

LLE_Workflow plasma Plasma Sample (500 µL) is Add Internal Standard (this compound) plasma->is extraction_solvent Add Extraction Solvent (4.0 mL MTBE) is->extraction_solvent vortex Vortex (10 min) extraction_solvent->vortex centrifuge Centrifuge (1000 x g, 5 min) vortex->centrifuge freeze Freeze Aqueous Layer (≤ -70°C, 10 min) centrifuge->freeze transfer Transfer Organic Layer freeze->transfer evaporate Evaporate to Dryness (Nitrogen Stream) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis LCMSMS_Workflow sample_injection Reconstituted Sample Injection lc_column LC Separation (C18 Column) sample_injection->lc_column esi_source Electrospray Ionization (ESI+) lc_column->esi_source quadrupole1 Q1: Precursor Ion Selection esi_source->quadrupole1 collision_cell Q2: Collision Induced Dissociation quadrupole1->collision_cell quadrupole3 Q3: Product Ion Selection collision_cell->quadrupole3 detector Detector quadrupole3->detector data_processing Data Acquisition & Processing detector->data_processing

References

Application Notes and Protocols for the Use of Medroxyprogesterone Acetate-d3 in Clinical Trials of Hormonal Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medroxyprogesterone (B1676146) acetate (B1210297) (MPA) is a synthetic progestin widely employed in various hormonal therapies, including contraception, hormone replacement therapy (HRT), and the treatment of conditions such as endometriosis and certain types of cancer.[1][2][3][4] Accurate quantification of MPA in biological matrices is paramount for pharmacokinetic/pharmacodynamic (PK/PD) modeling, dose-response assessments, and ensuring patient safety and therapeutic efficacy in clinical trials. Medroxyprogesterone acetate-d3 (MPA-d3) is a deuterium-labeled stable isotope of MPA.[5] It serves as an ideal internal standard for quantitative analysis by mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[5][6] The use of a stable isotope-labeled internal standard is a best practice in bioanalytical method validation, as it corrects for variability in sample preparation and instrument response, thereby enhancing the accuracy and precision of the analytical results.[7]

These application notes provide a comprehensive overview of the role of MPA-d3 in clinical trials involving MPA, along with detailed protocols for the quantification of MPA in human plasma using LC-MS/MS with MPA-d3 as an internal standard.

Mechanism of Action of Medroxyprogesterone Acetate

MPA exerts its primary effects by binding to and activating progesterone (B1679170) receptors (PR) in target tissues, including the hypothalamus, pituitary gland, and female reproductive tract.[2][8] This interaction leads to the inhibition of gonadotropin-releasing hormone (GnRH) secretion from the hypothalamus, which in turn suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[8][9] The suppression of the LH surge prevents follicular maturation and ovulation, which is the primary mechanism of its contraceptive effect.[9] MPA also induces changes in the cervical mucus, making it more viscous and less permeable to sperm, and thins the endometrium, rendering it less receptive to implantation.[8] In addition to its progestogenic activity, MPA has been shown to interact with androgen and glucocorticoid receptors.[5]

Signaling Pathway of Medroxyprogesterone Acetate

MPA_Signaling_Pathway cluster_blood Bloodstream cluster_cell Target Cell (e.g., Hypothalamus, Endometrium) cluster_nucleus Nucleus MPA MPA MPA_in MPA MPA->MPA_in Diffusion PR Progesterone Receptor (PR) MPA_in->PR MPA_PR_complex MPA-PR Complex PR->MPA_PR_complex PRE Progesterone Response Element (PRE) MPA_PR_complex->PRE Binding Gene_Transcription Modulation of Gene Transcription PRE->Gene_Transcription Physiological_Effects Physiological Effects: - Inhibition of GnRH secretion - Suppression of LH/FSH - Prevention of ovulation - Endometrial changes Gene_Transcription->Physiological_Effects Leads to

Caption: Simplified signaling pathway of Medroxyprogesterone Acetate (MPA).

Quantitative Data from Clinical Trials

The following tables summarize quantitative data from various clinical trials investigating the use of medroxyprogesterone acetate in hormonal therapies. The analysis of MPA in these or similar trials would ideally employ MPA-d3 as an internal standard for accurate quantification.

Table 1: Pharmacokinetic Parameters of Medroxyprogesterone Acetate in Healthy Women
Formulation/DosagePatient PopulationnCmax (ng/mL)Tmax (days)Additional NotesReference
150 mg IMHealthy women (28-36 years)81-7~21Concentrations increase for approximately 3 weeks.[9]
150 mg SCHealthy women of reproductive age24Similar to two injections of Depo-SubQ Provera 104-No ovulations observed for 7 months.[1][10]
300 mg SCHealthy women of reproductive age9--No ovulations observed for 7 months.[1][10]
150 mg IMAdolescent females (12-21 years)40<2.8838.9 (for those with >=10% BMI increase)Cmax <2.88 ng/mL was associated with a BMI increase of >=10%.[11]
Table 2: Efficacy of High-Dose Oral Medroxyprogesterone Acetate in Metastatic Breast Cancer
DosagePatient GroupnResponse Rate (CR+PR)Median Time to Treatment Failure (weeks)Median Survival (weeks)Reference
800 mg/dayNo Previous Hormone (NPH) Therapy1163%23 (all patients)119 (all patients)[9]
800 mg/dayPrevious Hormone (PH) Therapy1712%23 (all patients)119 (all patients)[9]
400 mg/dayNo Previous Hormone (NPH) Therapy1060%--[9]
400 mg/dayPrevious Hormone (PH) Therapy944%--[9]
Table 3: Effect of Medroxyprogesterone Acetate on Biomarkers
TreatmentPatient PopulationnBiomarkerBaseline Level (median)Post-treatment Level (median)Reference
DMPA-IMHealthy women (18-35 years)~133Estradiol (pmol/L)229139[12]
MPA (400 mg IM)Women with endometrial cancer22PR H-score24727[13]
MPA (400 mg IM) + Entinostat (5 mg PO)Women with endometrial cancer20PR H-score26023[13]
MPA/CEE (MPA ≤2.5 mg/day)Postmenopausal women-C-reactive protein (CRP)-WMD = -0.26 mg/dL[4]
MPA/CEE (MPA >2.5 mg/day)Postmenopausal women-C-reactive protein (CRP)-WMD = 0.02 mg/dL[4]
MPA/CEE (MPA ≤2.5 mg/day)Postmenopausal women-Fibrinogen-Significant reduction[4]

CR: Complete Response, PR: Partial Response, WMD: Weighted Mean Difference

Experimental Protocols

The following is a representative protocol for the quantification of medroxyprogesterone acetate in human plasma using LC-MS/MS with this compound as the internal standard. This protocol is synthesized from methodologies described in the scientific literature.[1][3][14][15]

Protocol: Quantification of Medroxyprogesterone Acetate in Human Plasma by LC-MS/MS

1. Objective: To accurately quantify the concentration of medroxyprogesterone acetate in human plasma samples from clinical trials.

2. Materials and Reagents:

  • Medroxyprogesterone acetate (MPA) reference standard

  • This compound (MPA-d3) internal standard (IS)[5]

  • Human plasma (K2EDTA)

  • Methanol (B129727) (LC-MS grade)

  • N-hexane (HPLC grade) or Pentane (B18724)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Polypropylene (B1209903) centrifuge tubes

  • Autosampler vials

3. Preparation of Stock and Working Solutions:

  • MPA Stock Solution (1 mg/mL): Accurately weigh and dissolve MPA reference standard in methanol.

  • MPA-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve MPA-d3 in methanol.

  • Working Solutions: Prepare serial dilutions of the MPA stock solution in methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of MPA-d3 in methanol.

4. Sample Preparation (Liquid-Liquid Extraction):

  • Thaw plasma samples and vortex to ensure homogeneity.

  • Pipette 500 µL of plasma into a clean polypropylene centrifuge tube.

  • Add a specified volume of the MPA-d3 working solution to each sample (except for blank matrix samples) to achieve a final concentration within the linear range of the assay.

  • Vortex briefly to mix.

  • Add 4 mL of n-hexane or pentane to the tube.

  • Vortex for 5 minutes to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 10 minutes at room temperature.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 50°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex and transfer the solution to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Instrumentation and Conditions:

  • LC System: Agilent 1200 series or equivalent

  • Column: Alltech Alltima C18 (2.1 mm × 100 mm, 3 µm) or equivalent[1][14]

  • Mobile Phase: Methanol and 0.1% formic acid in water (72:28, v/v)[1][14]

  • Flow Rate: 0.2 mL/min[1][14]

  • Column Temperature: 40°C[1][14]

  • Injection Volume: 10 µL

  • Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive[1][14]

  • Scan Mode: Selected Reaction Monitoring (SRM)[1][2][14]

  • MRM Transitions:

    • MPA: m/z [M+H]+ → fragment ion (e.g., 387.3 → 327.4)

    • MPA-d3: m/z [M+H]+ → fragment ion (e.g., 390.3 → 330.4)

6. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the peak area ratio of MPA to MPA-d3 against the nominal concentration of the calibration standards.

  • Use a weighted linear regression model to fit the calibration curve.

  • Determine the concentration of MPA in the plasma samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow for MPA Quantification

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (500 µL) Spike_IS Spike with MPA-d3 Internal Standard Plasma_Sample->Spike_IS LLE Liquid-Liquid Extraction (n-hexane) Spike_IS->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS System Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection Mass Spectrometric Detection (SRM Mode) Chromatography->Detection Peak_Integration Peak Integration & Ratio Calculation (MPA/MPA-d3) Detection->Peak_Integration Calibration_Curve Quantification using Calibration Curve Peak_Integration->Calibration_Curve Final_Concentration Final MPA Concentration Calibration_Curve->Final_Concentration

Caption: Workflow for the quantification of MPA in plasma using LC-MS/MS.

Clinical Applications and Logical Relationships

Medroxyprogesterone acetate has a range of clinical applications in hormonal therapies, each underpinned by its mechanism of action. The choice of application and dosage is determined by the therapeutic goal.

Logical Relationships in MPA Clinical Applications

MPA_Applications cluster_applications Clinical Applications cluster_goals Therapeutic Goals MPA Medroxyprogesterone Acetate (MPA) Contraception Contraception MPA->Contraception HRT Hormone Replacement Therapy (HRT) MPA->HRT Endometriosis Endometriosis Treatment MPA->Endometriosis Cancer_Therapy Cancer Therapy MPA->Cancer_Therapy Uterine_Bleeding Abnormal Uterine Bleeding MPA->Uterine_Bleeding Prevent_Pregnancy Prevent Pregnancy Contraception->Prevent_Pregnancy aims to Manage_Menopausal_Symptoms Manage Menopausal Symptoms HRT->Manage_Menopausal_Symptoms aims to Reduce_Pelvic_Pain Reduce Pelvic Pain & Lesions Endometriosis->Reduce_Pelvic_Pain aims to Inhibit_Tumor_Growth Inhibit Hormone-sensitive Tumor Growth Cancer_Therapy->Inhibit_Tumor_Growth aims to Regulate_Menstrual_Cycle Regulate Menstrual Cycle Uterine_Bleeding->Regulate_Menstrual_Cycle aims to

Caption: Logical relationships of MPA's clinical applications and therapeutic goals.

Conclusion

The use of this compound as an internal standard is critical for the robust and reliable quantification of medroxyprogesterone acetate in clinical trials. The detailed protocols and summarized data provided in these application notes offer a valuable resource for researchers, scientists, and drug development professionals involved in the study of hormonal therapies. Adherence to validated bioanalytical methods ensures the integrity of clinical trial data, which is essential for the accurate evaluation of the safety and efficacy of medroxyprogesterone acetate.

References

Application Note: High-Sensitivity Analysis of Medroxyprogesterone Acetate-d3 in Food Matrices for Residue Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Medroxyprogesterone (B1676146) acetate (B1210297) (MPA) in various food matrices, specifically muscle tissue (beef, pork, and poultry). The protocol employs Medroxyprogesterone acetate-d3 (MPA-d3) as an internal standard to ensure high accuracy and precision, correcting for matrix effects and variations in sample preparation and instrument response. The methodology is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its specificity and low detection limits.[1][2] This document provides comprehensive experimental protocols, quantitative performance data, and a visual workflow to aid researchers, scientists, and quality control professionals in the implementation of this method for routine residue analysis.

Introduction

Medroxyprogesterone acetate (MPA) is a synthetic progestogen that has been used in veterinary medicine for growth promotion in food-producing animals.[3] Regulatory bodies worldwide have established maximum residue limits (MRLs) for MPA in food products to ensure consumer safety. Consequently, sensitive and reliable analytical methods are crucial for monitoring MPA residues in food matrices such as meat and milk. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it closely mimics the analyte's behavior during sample extraction, cleanup, and ionization, thereby improving method accuracy and reproducibility. This application note presents a validated LC-MS/MS method for the determination of MPA in food matrices, utilizing MPA-d3 as an internal standard.

Experimental Protocols

This section provides a detailed protocol for the analysis of MPA in animal muscle tissue. The procedure can be adapted for other matrices with appropriate validation.

Materials and Reagents
  • Medroxyprogesterone acetate (MPA) standard (≥98% purity)

  • This compound (MPA-d3) internal standard (≥98% purity, deuterated)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Solid Phase Extraction (SPE) C18 cartridges (500 mg, 6 mL)

  • 0.45 µm syringe filters

Equipment
  • High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Homogenizer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Sample Preparation
  • Homogenization: Weigh 5 g of homogenized muscle tissue into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Internal Standard Spiking: Spike the sample with a known concentration of this compound solution in acetonitrile.

  • Extraction: Add 10 mL of acetonitrile to the tube. Homogenize for 1 minute, then shake vigorously for 15 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully transfer the acetonitrile supernatant to a clean tube.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 40% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 5 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dry residue in 1 mL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an LC vial for analysis.

LC-MS/MS Analysis
  • LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start at a lower percentage of organic phase (e.g., 30% B), ramp up to a high percentage (e.g., 95% B) to elute the analytes, hold for a short period, and then return to the initial conditions for column re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Medroxyprogesterone acetate387.3327.2123.1
This compound390.3330.2123.1

Quantitative Data Summary

The following tables summarize the quantitative performance of the described method for the analysis of Medroxyprogesterone acetate in various food matrices. Data is compiled from multiple validation studies.[1][2]

Table 1: Method Detection and Quantification Limits

MatrixLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)
Bovine Muscle0.51.5
Porcine Muscle0.51.5
Poultry Muscle0.51.5
Milk0.10.5

Table 2: Linearity of Calibration Curves

MatrixConcentration Range (µg/kg)Correlation Coefficient (r²)
Bovine Muscle1.5 - 100> 0.995
Porcine Muscle1.5 - 100> 0.995
Poultry Muscle1.5 - 100> 0.995
Milk0.5 - 50> 0.995

Table 3: Recovery and Precision

MatrixSpiking Level (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Bovine Muscle2.095.25.8
10.098.74.2
50.0101.53.5
Porcine Muscle2.093.86.1
10.097.54.8
50.0100.23.9
Milk1.092.57.2
5.096.85.1
20.099.14.3

Visualization of the Analytical Workflow

The following diagram illustrates the key steps in the analytical workflow for the determination of Medroxyprogesterone acetate in food matrices.

analytical_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Sample Homogenization (5g of tissue) spike 2. Spiking with MPA-d3 Internal Standard sample->spike extract 3. Acetonitrile Extraction spike->extract centrifuge 4. Centrifugation extract->centrifuge collect 5. Supernatant Collection centrifuge->collect spe 6. Solid Phase Extraction (C18 Cartridge) collect->spe evap 7. Evaporation (Nitrogen Stream) spe->evap recon 8. Reconstitution evap->recon inject 9. Injection into LC-MS/MS recon->inject separate 10. Chromatographic Separation inject->separate detect 11. Mass Spectrometric Detection (MRM) separate->detect quant 12. Quantification using MPA/MPA-d3 Ratio detect->quant report 13. Reporting of Results quant->report

Caption: Workflow for MPA residue analysis.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and accurate approach for the quantitative analysis of Medroxyprogesterone acetate in food matrices. The use of this compound as an internal standard is critical for achieving high-quality data by compensating for potential analytical variabilities. The presented protocol and performance data demonstrate the suitability of this method for routine monitoring and regulatory compliance testing, ensuring the safety of the food supply.

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Matrix Effects with Medroxyprogesterone Acetate-d3 in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of Medroxyprogesterone acetate-d3 (MPA-d3) as an internal standard to minimize matrix effects in the bioanalysis of Medroxyprogesterone acetate (B1210297) (MPA).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the bioanalysis of Medroxyprogesterone Acetate?

A: Matrix effects are the alteration of the ionization efficiency of an analyte, such as Medroxyprogesterone Acetate (MPA), by co-eluting compounds from the biological matrix (e.g., plasma, urine, tissue homogenate). These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). In the bioanalysis of MPA, endogenous compounds like lipids, proteins, and salts can interfere with the ionization process in the mass spectrometer source, leading to inaccurate and imprecise quantification. This can compromise the reliability of pharmacokinetic and toxicokinetic data.

Q2: How does using this compound help in minimizing matrix effects?

A: this compound (MPA-d3) is a stable isotope-labeled (SIL) internal standard. Because it is chemically almost identical to MPA, it is expected to have very similar chromatographic behavior and experience the same degree of ion suppression or enhancement. By adding a known amount of MPA-d3 to the samples before processing and calculating the peak area ratio of MPA to MPA-d3, variations in signal intensity caused by matrix effects can be normalized. This leads to more accurate and precise quantification of MPA.[1]

Q3: Can I assume that this compound will completely eliminate matrix effects?

A: While highly effective, MPA-d3 may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes lead to a slight difference in retention time between the analyte and the deuterated internal standard. If this chromatographic separation is significant enough to cause the two compounds to elute in regions with different matrix interferences, it can lead to differential matrix effects and inaccurate results. Therefore, it is crucial to validate the method and assess for matrix effects even when using a deuterated internal standard.

Q4: What are the key parameters to consider when developing an LC-MS/MS method for MPA using MPA-d3?

A: Key considerations include:

  • Chromatographic Separation: The primary goal is to achieve co-elution of MPA and MPA-d3, while separating them from other matrix components as much as possible. A C18 column is commonly used for this purpose.[2]

  • Mobile Phase Composition: A typical mobile phase consists of methanol (B129727) or acetonitrile (B52724) with a small amount of formic acid in water.[1] The gradient elution should be optimized to ensure good peak shape and resolution.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for the analysis of MPA.

  • Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) should be used for sensitive and selective detection of both MPA and MPA-d3.

Troubleshooting Guide

Problem 1: Poor reproducibility of the MPA/MPA-d3 peak area ratio.
Possible Cause Troubleshooting Action
Inconsistent Sample Preparation Ensure precise and consistent addition of MPA-d3 to all samples and standards. Verify the accuracy and precision of pipettes.
Differential Matrix Effects Evaluate matrix effects from different lots of biological matrix. If significant variability is observed, consider further optimization of the sample cleanup procedure.
Chromatographic Issues Check for peak splitting or tailing, which could indicate column degradation or an inappropriate mobile phase. Ensure the column is properly equilibrated between injections.
Instability of Analyte or IS Investigate the stability of MPA and MPA-d3 in the biological matrix and in the final extract under the storage and analysis conditions.
Problem 2: The retention times of MPA and MPA-d3 are significantly different.
Possible Cause Troubleshooting Action
Isotope Effect This is a known phenomenon with deuterated standards. While minor shifts are common, a large separation can be problematic.
Chromatographic Conditions Modify the gradient slope of the mobile phase. A shallower gradient can sometimes improve co-elution. Experiment with different organic modifiers (methanol vs. acetonitrile).
Column Chemistry Consider trying a different C18 column from another manufacturer or a column with a different stationary phase chemistry (e.g., phenyl-hexyl).
Problem 3: High background or interfering peaks are observed at the retention time of MPA or MPA-d3.
Possible Cause Troubleshooting Action
Insufficient Sample Cleanup Improve the sample preparation method. If using protein precipitation, consider a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
Contamination Check all solvents, reagents, and labware for potential sources of contamination. Inject a blank solvent to assess the cleanliness of the LC-MS/MS system.
Cross-talk from IS to Analyte Ensure the isotopic purity of the MPA-d3 standard is high. Analyze a high concentration of the MPA-d3 standard and monitor the MRM transition of MPA to check for any contribution.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

This protocol is designed to quantitatively assess the impact of the biological matrix on the ionization of MPA and MPA-d3.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike MPA and MPA-d3 into the mobile phase at low and high concentrations.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. After the final extraction step, spike the extracts with MPA and MPA-d3 at the same low and high concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike MPA and MPA-d3 into the six different lots of blank biological matrix before the extraction process at the same low and high concentrations.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for MPA and MPA-d3.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

    • Recovery (RE) % = [(Peak Area in Set C) / (Peak Area in Set B)] * 100

    • Internal Standard Normalized Matrix Factor (IS-NMF): (MF of MPA) / (MF of MPA-d3)

    Acceptance Criteria: The coefficient of variation (CV) of the IS-NMF across the different lots of matrix should be ≤15%.

Protocol 2: Representative LC-MS/MS Method for MPA in Human Plasma

This is a representative method and should be fully validated before use in regulated studies.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 500 µL of human plasma in a polypropylene (B1209903) tube, add 50 µL of MPA-d3 working solution (e.g., 100 ng/mL in methanol).

    • Vortex for 30 seconds.

    • Add 2.5 mL of n-hexane.

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

    • Vortex for 1 minute and transfer to an autosampler vial.

  • LC-MS/MS Conditions:

    • LC System: Agilent 1290 Infinity II or equivalent

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Methanol

    • Gradient: 50% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 50% B and equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • MS System: Sciex Triple Quad™ 5500 or equivalent

    • Ionization: ESI Positive

    • MRM Transitions (Hypothetical):

      • MPA: Q1 387.2 -> Q3 327.2

      • MPA-d3: Q1 390.2 -> Q3 330.2

Data Presentation

Table 1: Hypothetical Matrix Effect Evaluation Data for MPA in Human Plasma

Lot #MPA Peak Area (Set B)MPA Peak Area (Set A)Matrix Factor (MPA)MPA-d3 Peak Area (Set B)MPA-d3 Peak Area (Set A)Matrix Factor (MPA-d3)IS-Normalized Matrix Factor
185,670102,3450.8491,234108,7650.841.00
281,234102,3450.7986,543108,7650.800.99
388,901102,3450.8794,321108,7650.871.00
479,876102,3450.7885,432108,7650.790.99
592,345102,3450.9098,765108,7650.910.99
684,567102,3450.8390,123108,7650.831.00
Mean 0.83 0.84 0.99
%CV 5.4% 5.2% 0.6%

Disclaimer: This data is for illustrative purposes only and does not represent actual experimental results.

Table 2: Hypothetical Recovery Data for MPA in Human Plasma

Lot #MPA Peak Area (Set C)MPA Peak Area (Set B)Recovery (MPA) %MPA-d3 Peak Area (Set C)MPA-d3 Peak Area (Set B)Recovery (MPA-d3) %
179,67885,67093.084,85091,23493.0
275,54381,23493.080,48586,54393.0
382,67888,90193.087,71894,32193.0
474,28579,87693.079,44885,43293.0
585,88192,34593.091,85298,76593.0
678,64784,56793.083,81490,12393.0
Mean 93.0% 93.0%
%CV 0.0% 0.0%

Disclaimer: This data is for illustrative purposes only and does not represent actual experimental results.

Visualizations

Matrix_Effect_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Calculations cluster_eval Evaluation cluster_result Result A Set A: Neat Solution (Analyte + IS in Solvent) LCMS Inject Samples and Acquire Peak Areas A->LCMS B Set B: Post-Extraction Spike (Blank Matrix Extract + Analyte + IS) B->LCMS C Set C: Pre-Extraction Spike (Blank Matrix + Analyte + IS -> Extract) C->LCMS MF Calculate Matrix Factor (MF) MF = Area(B) / Area(A) LCMS->MF RE Calculate Recovery (RE) RE = Area(C) / Area(B) LCMS->RE ISNMF Calculate IS-Normalized MF IS-NMF = MF(Analyte) / MF(IS) MF->ISNMF Eval CV of IS-NMF <= 15%? ISNMF->Eval Pass Matrix Effect Minimized Eval->Pass Yes Fail Method Optimization Required Eval->Fail No Troubleshooting_Workflow cluster_investigate Initial Investigation cluster_diagnose Diagnosis cluster_action Corrective Actions Start Inconsistent MPA/MPA-d3 Ratio Check_Prep Review Sample Preparation Procedure Start->Check_Prep Check_Chroma Examine Chromatograms (Peak Shape, RT) Start->Check_Chroma Check_System Verify LC-MS/MS System Performance Start->Check_System Is_Prep_OK Sample Prep Consistent? Check_Prep->Is_Prep_OK Is_Chroma_OK Chromatography Acceptable? Check_Chroma->Is_Chroma_OK Is_System_OK System Stable? Check_System->Is_System_OK Is_Prep_OK->Is_Chroma_OK Yes Action_Prep Retrain Analyst Verify Pipettes Is_Prep_OK->Action_Prep No Is_Chroma_OK->Is_System_OK Yes Action_Chroma Optimize Gradient Change Column Is_Chroma_OK->Action_Chroma No Action_System Perform System Maintenance Is_System_OK->Action_System No Action_Matrix Investigate Differential Matrix Effects Is_System_OK->Action_Matrix Yes End Problem Resolved Action_Prep->End Action_Chroma->End Action_System->End Action_Matrix->End

References

addressing ion suppression in medroxyprogesterone acetate quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with ion suppression during the quantification of medroxyprogesterone (B1676146) acetate (B1210297) (MPA) by LC-MS/MS.

Troubleshooting Guide

This guide addresses common problems encountered during the analysis of medroxyprogesterone acetate, with a focus on identifying and mitigating ion suppression.

Question: My MPA signal is low, variable, or non-existent. How do I determine if ion suppression is the cause?

Answer:

Low or inconsistent signal intensity for medroxyprogesterone acetate (MPA) can be a primary indicator of ion suppression. This phenomenon occurs when co-eluting components from the sample matrix interfere with the ionization of MPA in the mass spectrometer's source, leading to a suppressed signal.[1][2][3] To diagnose this issue, a post-column infusion experiment is a standard approach.[4][5]

Experimental Protocol: Post-Column Infusion Analysis

  • Prepare a standard solution of MPA in a clean solvent.

  • Infuse this solution at a constant flow rate into the LC eluent stream after the analytical column but before the mass spectrometer ion source. This will generate a stable, elevated baseline signal for MPA.

  • Inject a blank matrix sample (e.g., plasma from an untreated subject) onto the LC system.

  • Monitor the MPA signal. A significant drop in the baseline signal at specific retention times indicates the elution of interfering compounds that are causing ion suppression.[6][4]

Question: I've confirmed ion suppression is affecting my MPA analysis. What are the most effective strategies to eliminate or reduce it?

Answer:

Mitigating ion suppression involves a multi-faceted approach focusing on sample preparation, chromatography, and MS source optimization. The goal is to separate MPA from the interfering matrix components.[1][7][8][9]

1. Optimize Sample Preparation:

The most effective way to combat ion suppression is by removing interfering matrix components before analysis.[2][10] Common techniques for biological matrices like plasma or serum include:

  • Solid-Phase Extraction (SPE): Offers high selectivity in removing interferences.

  • Liquid-Liquid Extraction (LLE): A robust method for separating MPA from the sample matrix.[10]

  • Protein Precipitation (PPT): A simpler but generally less clean method compared to SPE and LLE.[7]

Experimental Protocol: Liquid-Liquid Extraction for MPA in Plasma

This protocol is adapted from established methods for MPA extraction.[11]

  • To 1 mL of plasma sample, add an internal standard (e.g., megestrol (B1676162) acetate).[11]

  • Add 5 mL of n-hexane as the extraction solvent.[11]

  • Vortex the mixture for 10 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 50°C.[11]

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[11]

2. Enhance Chromatographic Separation:

If sample preparation alone is insufficient, modifying the chromatographic conditions can separate the elution of MPA from the suppression zones.

  • Adjust the Mobile Phase Gradient: Altering the gradient profile can change the retention times of both MPA and interfering compounds.

  • Change the Stationary Phase: Using a column with a different chemistry (e.g., C18, Phenyl-Hexyl) can provide alternative selectivity.

  • Employ UHPLC: Ultra-high-performance liquid chromatography offers higher peak resolution, which can be effective in separating analytes from matrix components.[8]

3. Use an Appropriate Internal Standard:

A stable isotope-labeled (SIL) internal standard for MPA is the ideal choice. It will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction during data processing.[2] If a SIL-IS is unavailable, a structural analog that elutes close to MPA can be used.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of ion suppression in biological samples?

A1: In biological matrices such as plasma or serum, the primary sources of ion suppression are phospholipids (B1166683) from cell membranes.[5][12] Other endogenous components like salts, proteins, and lipids can also contribute to this effect.[1][2][5] Exogenous sources can include formulation agents in the drug product or contaminants introduced during sample handling.[1][9]

Q2: Can the choice of ionization technique affect the severity of ion suppression?

A2: Yes. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[13][14] This is due to the different mechanisms of ionization. ESI relies on the formation of charged droplets and competition for charge at the droplet surface, which is easily affected by co-eluting compounds.[14] If your method allows, testing APCI could be a viable strategy to reduce ion suppression.[13]

Q3: My method uses a stainless steel HPLC column. Could this be a source of signal loss for MPA?

A3: While less common for a molecule like MPA, interactions with metal components of standard HPLC columns can lead to poor peak shape, signal loss, and in some cases, ion suppression for certain analytes, particularly those with chelating properties.[15] If you have exhausted other troubleshooting steps, considering a metal-free or PEEK-lined column could be a worthwhile experiment.[15]

Q4: How do I validate my LC-MS/MS method to ensure it's free from significant matrix effects?

A4: Regulatory bodies like the FDA recommend specific experiments to assess matrix effects during method validation.[16] This typically involves comparing the response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a clean solution at the same concentration. The results from different lots of blank matrix should be evaluated to ensure the method is rugged.[1]

Quantitative Data Summary

The following tables summarize typical performance characteristics of a validated LC-MS/MS method for the quantification of medroxyprogesterone acetate in human plasma.

Table 1: Calibration Curve and Sensitivity

ParameterTypical Value
Linear Range0.10 - 8.0 µg/L[11]
Lower Limit of Quantification (LLOQ)40 ng/L[11]
Correlation Coefficient (r²)> 0.99

Table 2: Method Precision and Accuracy

Quality Control LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low QC< 9.0%[11]< 9.0%[11]96.2 - 108.7%[17]
Mid QC< 9.0%[11]< 9.0%[11]96.2 - 108.7%[17]
High QC< 9.0%[11]< 9.0%[11]96.2 - 108.7%[17]

Visualizations

IonSuppressionMechanism cluster_source Mass Spectrometer Ion Source cluster_output Detector Output Droplet Charged Droplet (MPA + Matrix) Evaporation Solvent Evaporation Droplet->Evaporation Ionization Process GasPhase Gas Phase Ions Evaporation->GasPhase AnalyteSignal MPA Ion (Analyte) GasPhase->AnalyteSignal Competition MatrixSignal Matrix Ion (Interference) GasPhase->MatrixSignal Dominates SuppressedSignal Suppressed MPA Signal AnalyteSignal->SuppressedSignal MPA_Workflow Start Plasma Sample Collection AddIS Add Internal Standard (e.g., Megestrol Acetate) Start->AddIS LLE Liquid-Liquid Extraction (n-Hexane) AddIS->LLE Evap Evaporation to Dryness LLE->Evap Recon Reconstitution in Mobile Phase Evap->Recon Inject LC-MS/MS Injection Recon->Inject Data Data Acquisition & Processing Inject->Data End Final Concentration Report Data->End TroubleshootingTree Start Low / Variable MPA Signal? PostInfusion Perform Post-Column Infusion Experiment Start->PostInfusion Yes Suppression_Check Signal Drop Observed? PostInfusion->Suppression_Check Optimize_SamplePrep Optimize Sample Prep (SPE, LLE) Suppression_Check->Optimize_SamplePrep Yes Check_System Check MS Performance & System Suitability Suppression_Check->Check_System No Optimize_Chroma Improve Chromatographic Separation Optimize_SamplePrep->Optimize_Chroma Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Optimize_Chroma->Use_SIL_IS Resolved Problem Resolved Use_SIL_IS->Resolved

References

Technical Support Center: Optimizing Chromatographic Separation of Medroxyprogesterone Acetate and its Deuterated Analog

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chromatographic analysis of medroxyprogesterone (B1676146) acetate (B1210297) (MPA) and its deuterated analog (MPA-d_n_). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your analytical methods.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a different retention time for medroxyprogesterone acetate and its deuterated internal standard?

A1: This phenomenon is known as the chromatographic isotope effect. The substitution of hydrogen with deuterium (B1214612) can lead to subtle differences in the physicochemical properties of the molecule. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can affect the molecule's interaction with the stationary phase. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.

Q2: My peaks for MPA and its deuterated analog are broad or tailing. What are the common causes?

A2: Peak broadening or tailing for these compounds can be caused by several factors:

  • Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica-based stationary phase can interact with the polar functional groups of the steroids, leading to peak tailing.

  • Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of the analytes and their interaction with the stationary phase.

  • Column Contamination: Buildup of matrix components from previous injections can lead to poor peak shape.

  • Low Column Temperature: Insufficient temperature can result in slow mass transfer kinetics, causing peak broadening.

Q3: I am seeing split peaks for either my analyte or the internal standard. What should I investigate?

A3: Peak splitting can be a complex issue with several potential causes:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion and splitting.

  • Column Void or Channeling: A void at the head of the column or channeling in the packed bed can create multiple paths for the analyte, resulting in split peaks.

  • Clogged Frit: A partially blocked inlet frit can cause non-uniform sample introduction onto the column.

  • Co-eluting Interference: An unresolved impurity or matrix component can give the appearance of a split peak.

Q4: How can I improve the resolution between medroxyprogesterone acetate and its deuterated analog if they are not baseline separated?

A4: To improve the resolution between these two closely eluting compounds, you can try the following:

  • Optimize Mobile Phase Composition: Small changes in the organic modifier (e.g., acetonitrile (B52724) vs. methanol) or the aqueous component (e.g., buffer type, pH) can alter selectivity.

  • Adjust the Gradient Slope: A shallower gradient can increase the separation between closely eluting peaks.

  • Lower the Flow Rate: Reducing the flow rate can improve efficiency and resolution, although it will increase the analysis time.

  • Use a High-Resolution Column: A column with smaller particles (e.g., sub-2 µm) or a longer length will provide higher theoretical plates and better resolving power.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Step Expected Outcome
Secondary Silanol Interactions Use a base-deactivated column or add a small amount of a competitive base (e.g., triethylamine) to the mobile phase.Symmetrical peaks with reduced tailing.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 units away from the pKa of any ionizable groups.Improved peak shape and consistent retention times.
Column Contamination Wash the column with a strong solvent (e.g., isopropanol, followed by hexane (B92381) for reversed-phase).Restoration of peak shape and column performance.
Sample Overload Reduce the injection volume or the concentration of the sample.Sharper, more symmetrical peaks.
Issue 2: Retention Time Shift
Possible Cause Troubleshooting Step Expected Outcome
Inconsistent Mobile Phase Preparation Prepare fresh mobile phase, ensuring accurate measurements and thorough mixing. Use a mobile phase preparation protocol.Consistent and reproducible retention times.
Fluctuating Column Temperature Use a column oven to maintain a constant and stable temperature.Stable retention times from injection to injection.
Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.Reproducible retention times for early eluting peaks.
Chromatographic Isotope Effect This is an inherent property. Focus on achieving consistent and reproducible separation rather than identical retention times.A small, consistent difference in retention time between the analyte and its deuterated analog.
Issue 3: Low Signal Intensity or Poor Sensitivity
Possible Cause Troubleshooting Step Expected Outcome
Ion Suppression in Mass Spectrometry Optimize the sample preparation to remove interfering matrix components. Adjust chromatographic conditions to separate the analytes from the suppression zones.Increased signal intensity and improved sensitivity.
Suboptimal MS Source Conditions Optimize source parameters such as gas flows, temperature, and voltages for the specific analytes.Enhanced ionization efficiency and signal response.
Analyte Degradation Investigate sample stability in the autosampler and during sample preparation. Use cooled autosamplers if necessary.Higher and more consistent peak areas.
Incorrect Mobile Phase Additive Ensure the mobile phase additive is compatible with positive or negative ionization mode and enhances the signal for your analytes.Improved signal-to-noise ratio.

Experimental Protocols

Representative LC-MS/MS Method for Medroxyprogesterone Acetate and its Deuterated Analog

This protocol is a general guideline and may require optimization for your specific instrumentation and application.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of plasma, add 50 µL of the deuterated MPA internal standard working solution.

  • Add 2 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions

Parameter Condition 1 (Fast Analysis) Condition 2 (High Resolution)
Column C18, 50 x 2.1 mm, 1.8 µmC18, 100 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water5 mM Ammonium Formate in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile5 mM Ammonium Formate in Methanol
Gradient 40-90% B in 3 min50-85% B in 8 min
Flow Rate 0.4 mL/min0.3 mL/min
Column Temperature 40°C45°C
Injection Volume 5 µL10 µL

3. Mass Spectrometry Conditions (Triple Quadrupole)

Parameter Medroxyprogesterone Acetate Deuterated MPA
Ionization Mode ESI PositiveESI Positive
Precursor Ion (m/z) [To be determined based on MPA structure][To be determined based on deuterated MPA structure]
Product Ion (m/z) [To be determined based on fragmentation][To be determined based on fragmentation]
Collision Energy (eV) [To be optimized][To be optimized]
Dwell Time (ms) 100100

Visualizations

TroubleshootingWorkflow start Chromatographic Issue Identified (e.g., Poor Peak Shape, RT Shift) check_all_peaks Are all peaks affected? start->check_all_peaks system_issue Suspect System-Wide Problem (e.g., Leak, Pump Malfunction) check_all_peaks->system_issue Yes specific_issue Suspect Method or Analyte-Specific Problem check_all_peaks->specific_issue No check_pressure Check System Pressure system_issue->check_pressure optimize_method Optimize Method Parameters (Mobile Phase, Gradient, Temp.) specific_issue->optimize_method high_pressure High Pressure? (Suspect blockage) check_pressure->high_pressure Abnormal check_pressure->optimize_method Normal low_pressure Low/Fluctuating Pressure? (Suspect leak or pump issue) high_pressure->low_pressure No check_frit Inspect/Replace Column Frit high_pressure->check_frit Yes check_fittings Check Fittings for Leaks low_pressure->check_fittings Yes low_pressure->optimize_method No flush_column Reverse Flush Column check_frit->flush_column end_system System Issue Resolved flush_column->end_system check_solvent Check Solvent Lines for Bubbles check_fittings->check_solvent check_solvent->end_system check_sample_prep Review Sample Preparation optimize_method->check_sample_prep end_method Method Issue Resolved check_sample_prep->end_method

Caption: Troubleshooting workflow for common chromatographic issues.

ExperimentalWorkflow sample Plasma Sample add_is Add Deuterated Internal Standard sample->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection LC-MS/MS Injection reconstitution->injection data_analysis Data Analysis (Peak Area Ratio) injection->data_analysis

troubleshooting poor recovery of Medroxyprogesterone acetate-d3 during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Medroxyprogesterone (B1676146) acetate-d3 (MPA-d3) during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What is Medroxyprogesterone acetate-d3 and why is it used in sample analysis?

This compound (MPA-d3) is a deuterated form of Medroxyprogesterone acetate (B1210297) (MPA), a synthetic progestin. In bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), MPA-d3 is commonly used as an internal standard (IS).[1] Because it is chemically almost identical to MPA, it is expected to behave similarly during sample extraction, chromatography, and ionization. This co-elution and similar behavior help to correct for variations in sample processing and matrix effects, leading to more accurate and precise quantification of MPA.

Q2: What are the key physicochemical properties of this compound that influence its extraction?

While specific experimental data for MPA-d3 is limited, the properties of the non-deuterated form, MPA, provide a strong indication of its behavior.

PropertyValue (for Medroxyprogesterone Acetate)Implication for Extraction
Molecular Formula C24H31D3O4-
Molecular Weight 389.54 g/mol Influences diffusion and filtration characteristics.
LogP (XLogP3) 4.1Indicates high lipophilicity, suggesting good solubility in organic solvents and suitability for reversed-phase SPE and LLE with non-polar solvents.
Solubility Practically insoluble in water; freely soluble in methylene (B1212753) chloride; soluble in acetone; sparingly soluble in ethanol.Dictates the choice of extraction and reconstitution solvents.
Stability Stable under recommended storage conditions.MPA-d3 is generally stable during routine sample storage and extraction procedures. However, prolonged exposure to harsh acidic or basic conditions, high temperatures, or strong light should be avoided.[2][3]

Q3: I am observing poor recovery of MPA-d3. What are the general areas I should investigate?

Poor recovery of an internal standard like MPA-d3 can stem from issues at various stages of the sample preparation workflow. A logical troubleshooting approach is essential.

Troubleshooting_Workflow cluster_extraction Extraction Troubleshooting Start Poor MPA-d3 Recovery Observed Check_Standard Verify Internal Standard Integrity (Purity, Concentration, Storage) Start->Check_Standard Check_Extraction Evaluate Extraction Procedure Check_Standard->Check_Extraction IS Integrity Confirmed Check_Matrix Investigate Matrix Effects Check_Extraction->Check_Matrix Extraction Issues Persist LLE Liquid-Liquid Extraction Check_Extraction->LLE Using LLE SPE Solid-Phase Extraction Check_Extraction->SPE Using SPE PPT Protein Precipitation Check_Extraction->PPT Using PPT Check_Instrumentation Assess LC-MS/MS System Performance Check_Matrix->Check_Instrumentation Matrix Effects Ruled Out End Optimized Recovery Check_Instrumentation->End System Performance Optimized

Caption: A logical workflow for troubleshooting poor MPA-d3 recovery.

Troubleshooting Guides by Extraction Method

Liquid-Liquid Extraction (LLE)

Low recovery in LLE is often due to incomplete partitioning of MPA-d3 into the organic phase or the formation of emulsions.

Common Issues and Solutions for LLE

IssuePotential CauseRecommended Action
Incomplete Extraction Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for the lipophilic nature of MPA-d3.- Use a water-immiscible organic solvent with appropriate polarity. Solvents like n-hexane, pentane (B18724), ethyl acetate, and methyl tert-butyl ether (MTBE) have been used for MPA extraction.[4][5][6] - Consider solvent mixtures to fine-tune polarity.
Insufficient Mixing: Inadequate vortexing or shaking leads to incomplete partitioning.- Ensure vigorous mixing for a sufficient duration (e.g., 1-2 minutes) to maximize the surface area between the two phases.
Incorrect pH: The pH of the aqueous sample can influence the ionization state of interfering compounds, affecting partitioning.- While MPA-d3 is neutral, adjusting the sample pH can help minimize the extraction of acidic or basic interferences.
Emulsion Formation High concentration of lipids or proteins: Biological samples like plasma can form stable emulsions.- Centrifuge the sample at a higher speed or for a longer duration to break the emulsion. - Add salt ("salting out") to the aqueous phase to increase its polarity and improve phase separation. - Gently rock or invert the sample instead of vigorous vortexing.
Analyte Loss Adsorption to Glassware: MPA-d3 may adsorb to the surface of glass tubes.- Use silanized glassware or polypropylene (B1209903) tubes.
Incomplete Transfer of Organic Layer: Aspirating part of the aqueous layer or leaving some of the organic layer behind.- Carefully aspirate the organic layer, avoiding the interface. A second extraction of the aqueous layer can improve recovery.

Quantitative Data for LLE of MPA

Extraction SolventMatrixReported Recovery of MPAReference
n-HexaneHuman Plasma76.1% (relative recovery)[4][5]
PentaneHuman Serum71.2% (mean recovery)[6]

Experimental Protocol: Liquid-Liquid Extraction of MPA-d3 from Human Plasma

  • Sample Preparation: To 500 µL of human plasma in a polypropylene tube, add a known amount of MPA-d3 internal standard.

  • pH Adjustment (Optional): Add 1 mL of 100 mM potassium phosphate (B84403) buffer, pH 9.

  • Extraction: Add 4 mL of pentane to the tube.

  • Mixing: Cap the tube and vortex vigorously for 2 minutes, followed by shaking for 15 minutes at room temperature.

  • Centrifugation: Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Collection: Carefully transfer the upper organic layer (pentane) to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

Poor recovery in SPE can result from issues with any of the four main steps: conditioning, loading, washing, and elution.

Common Issues and Solutions for SPE

IssuePotential CauseRecommended Action
Analyte Breakthrough during Loading Inappropriate Sorbent: The sorbent chemistry is not suitable for retaining the lipophilic MPA-d3.- For a non-polar compound like MPA-d3, a reversed-phase sorbent (e.g., C18, C8) is appropriate.
Improper Conditioning/Equilibration: The sorbent is not properly wetted, leading to inconsistent interactions.- Condition the cartridge with an organic solvent (e.g., methanol) followed by equilibration with an aqueous solution (e.g., water or buffer). Do not let the sorbent dry out before loading the sample.
Sample Loading Flow Rate is too High: Insufficient residence time for the analyte to interact with the sorbent.- Decrease the sample loading flow rate (e.g., 1 mL/min).
Analyte Loss during Washing Wash Solvent is too Strong: The wash solvent has sufficient polarity to elute the MPA-d3 along with interferences.- Use a weaker wash solvent (i.e., a higher percentage of aqueous component in a reversed-phase method). Test different compositions (e.g., 5%, 10%, 20% methanol (B129727) in water) to find the optimal strength that removes interferences without eluting MPA-d3.
Incomplete Elution Elution Solvent is too Weak: The elution solvent is not strong enough to disrupt the interaction between MPA-d3 and the sorbent.- Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent like methanol or acetonitrile). - Ensure the elution volume is sufficient to completely elute the analyte. Consider a second elution step.
Secondary Interactions: MPA-d3 may have secondary interactions with the sorbent material.- Consider a different sorbent chemistry or a polymer-based sorbent that offers different selectivity.

Experimental Protocol: Solid-Phase Extraction of MPA-d3 from Human Plasma

  • Sample Pre-treatment: To 1 mL of plasma, add the MPA-d3 internal standard. Vortex to mix.

  • SPE Cartridge: Use a C18 SPE cartridge.

  • Conditioning: Condition the cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

  • Elution: Elute the MPA-d3 with 1 mL of methanol or acetonitrile (B52724).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

SPE_Workflow Condition 1. Condition (e.g., Methanol) Equilibrate 2. Equilibrate (e.g., Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash (e.g., 10% Methanol) Load->Wash Elute 5. Elute (e.g., Methanol) Wash->Elute Collect Collect Analyte Elute->Collect

Caption: A typical workflow for Solid-Phase Extraction (SPE).

Protein Precipitation (PPT)

Protein precipitation is a simpler and faster method but may result in a "dirtier" extract with more matrix components.

Common Issues and Solutions for PPT

IssuePotential CauseRecommended Action
Incomplete Protein Removal Insufficient Precipitating Agent: The volume of organic solvent is not enough to effectively precipitate all proteins.- Use a solvent-to-sample ratio of at least 3:1 (v/v). Ratios up to 5:1 can be tested.[7] - Acetonitrile is generally more efficient at precipitating proteins than methanol.[7][8]
Inadequate Mixing/Incubation: Insufficient interaction time between the solvent and the sample.- Vortex the sample vigorously for at least 30-60 seconds after adding the precipitating agent.[9] - An incubation step (e.g., 20 minutes at 4°C) can enhance protein precipitation.[9]
Analyte Co-precipitation Analyte trapped in the protein pellet: MPA-d3 may be physically entrapped in the precipitated protein mass.- Experiment with different precipitating solvents (e.g., acetonitrile, methanol, acetone).[9] - Adjusting the pH of the sample before adding the organic solvent might alter protein conformation and reduce co-precipitation.
Poor Supernatant Recovery Loose Protein Pellet: The precipitated protein does not form a tight pellet upon centrifugation.- Increase the centrifugation speed and/or time (>10,000 x g for 10 minutes).[9] - Ensure the centrifugation is performed at a low temperature (e.g., 4°C) to maintain protein insolubility.

Experimental Protocol: Protein Precipitation of MPA-d3 from Human Plasma

  • Sample Aliquoting: Aliquot 200 µL of human plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add a known concentration of MPA-d3 to the sample.

  • Precipitating Agent Addition: Add 600 µL of ice-cold acetonitrile (a 3:1 ratio).

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Incubation: Incubate the samples at -20°C for 20 minutes to facilitate complete protein precipitation.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis or further processing (e.g., evaporation and reconstitution).

Final Considerations: Matrix Effects

Even with high recovery of MPA-d3 during extraction, the accuracy of your results can be compromised by matrix effects during LC-MS/MS analysis. Matrix effects refer to the alteration of ionization efficiency (suppression or enhancement) of the analyte and internal standard by co-eluting endogenous components from the sample matrix.

Matrix_Effects cluster_source Ion Source cluster_effect Impact on Signal Droplet ESI Droplet Analyte Analyte Ions Droplet->Analyte Ionization Process Suppression Ion Suppression (Decreased Signal) Analyte->Suppression Enhancement Ion Enhancement (Increased Signal) Analyte->Enhancement Interference Matrix Interference Interference->Droplet Co-elutes with Analyte Explanation Co-eluting matrix components can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.

Caption: The impact of matrix effects on analyte ionization.

Since MPA-d3 is a stable isotope-labeled internal standard, it should co-elute with the non-deuterated MPA and experience similar matrix effects, thus providing effective compensation. However, if you suspect differential matrix effects are contributing to poor data quality (even with good IS recovery), consider the following:

  • Improve Sample Cleanup: A more rigorous extraction method (e.g., a multi-step SPE protocol) can remove more interfering matrix components.

  • Optimize Chromatography: Adjusting the chromatographic conditions (e.g., gradient, column chemistry) to separate the analyte and IS from the majority of matrix components can mitigate these effects.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering components, but this may compromise the limit of quantification.

By systematically evaluating each step of your sample preparation and analysis workflow, you can effectively troubleshoot and optimize the recovery of this compound, leading to more reliable and accurate bioanalytical results.

References

impact of different ionization sources on Medroxyprogesterone acetate-d3 signal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Medroxyprogesterone acetate-d3 (MPA-d3). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mass spectrometry signal of MPA-d3.

Frequently Asked Questions (FAQs)

Q1: Which ionization source is best for analyzing this compound?

A1: The optimal ionization source for this compound, a relatively non-polar steroid, often depends on the specific analytical requirements, such as sensitivity and matrix complexity. While Electrospray Ionization (ESI) is a common starting point, Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) are frequently better suited for compounds of this nature. APCI is generally preferred for its efficient ionization of less polar molecules. APPI can offer enhanced sensitivity for certain non-polar compounds that are challenging to ionize by ESI and APCI.

Q2: I am seeing a weak signal for MPA-d3 with ESI. What are the common causes?

A2: A weak signal for MPA-d3 with ESI is a common issue due to its neutral and hydrophobic structure. Steroids like MPA lack easily ionizable functional groups, making protonation or adduct formation in the ESI process inefficient. Other contributing factors can include suboptimal mobile phase composition, inadequate source parameters, or significant matrix effects from the sample.

Q3: Can mobile phase additives improve the MPA-d3 signal in ESI?

A3: Yes, mobile phase additives can significantly enhance the ESI signal for steroids. The addition of a low concentration of an acid, such as formic acid (e.g., 0.01-0.1%), can promote protonation.[1] Ammonium fluoride (B91410) has also been shown to improve ionization efficiency for steroids in both positive and negative ionization modes.[2]

Q4: What are the expected precursor ions for MPA-d3 in positive ion mode?

A4: In positive ion mode, you can typically expect to see the protonated molecule [M+H]+. Depending on the mobile phase, you may also observe adducts such as [M+Na]+ or [M+NH4]+. The deuterated internal standard, MPA-d3, will have a corresponding mass shift.

Q5: How do matrix effects impact the analysis of MPA-d3 with different ionization sources?

A5: Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, can significantly affect the accuracy and sensitivity of MPA-d3 analysis. ESI is generally more susceptible to matrix effects than APCI or APPI.[3][4] This is because the ionization process in ESI is more complex and can be easily interfered with by matrix components. APCI and APPI, which involve gas-phase ionization, tend to be more robust against matrix interferences.

Troubleshooting Guides

Issue: Low Signal Intensity of this compound

This guide provides a systematic approach to troubleshooting and resolving low signal intensity for MPA-d3 across different ionization sources.

Troubleshooting Workflow

start Low MPA-d3 Signal check_source Select Ionization Source start->check_source esi ESI check_source->esi ESI apci APCI check_source->apci APCI appi APPI check_source->appi APPI optimize_mobile_phase Optimize Mobile Phase - Add 0.01-0.1% Formic Acid - Consider Ammonium Fluoride esi->optimize_mobile_phase optimize_apci_params Optimize APCI Parameters - Corona Discharge Current - Vaporizer Temperature apci->optimize_apci_params optimize_appi_params Optimize APPI Parameters - Lamp Energy - Dopant Addition appi->optimize_appi_params optimize_esi_params Optimize ESI Parameters - Capillary Voltage - Gas Flow & Temperature optimize_mobile_phase->optimize_esi_params check_sample_prep Review Sample Preparation - SPE Cleanup - LLE optimize_esi_params->check_sample_prep evaluate_matrix Evaluate Matrix Effects - Post-column Infusion check_sample_prep->evaluate_matrix optimize_apci_params->check_sample_prep optimize_appi_params->check_sample_prep end Signal Improved evaluate_matrix->end

Caption: Troubleshooting workflow for low MPA-d3 signal.

Quantitative Data Summary: Ionization Source Comparison

ParameterElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Atmospheric Pressure Photoionization (APPI)
Relative Signal Intensity Low to ModerateHighHigh to Very High
Signal-to-Noise (S/N) Ratio ModerateHighVery High
Susceptibility to Matrix Effects HighLow to ModerateLow
Recommended for Initial screening, polar metabolitesRoutine quantification of MPA-d3High-sensitivity analysis, complex matrices

Note: This table provides a generalized comparison based on the analysis of non-polar steroids. Actual performance may vary depending on the specific instrument and experimental conditions.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Loading: Load 500 µL of the plasma sample (pre-treated with MPA-d3 internal standard) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute the MPA and MPA-d3 with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: LC-MS/MS Parameters
  • Liquid Chromatography:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Modes: ESI, APCI, APPI (Positive Ion Mode)

    • Monitoring: Selected Reaction Monitoring (SRM)

    • Precursor Ion (MPA-d3): m/z 390.3

    • Product Ions: Monitor characteristic fragment ions (e.g., based on loss of acetic acid or other neutral losses).

Signaling Pathway Diagram: Ionization Mechanisms

cluster_esi Electrospray Ionization (ESI) cluster_apci Atmospheric Pressure Chemical Ionization (APCI) cluster_appi Atmospheric Pressure Photoionization (APPI) esi_analyte MPA-d3 in Solution esi_droplet Charged Droplet esi_analyte->esi_droplet Nebulization & Charging esi_ion [MPA-d3+H]+ esi_droplet->esi_ion Solvent Evaporation apci_analyte MPA-d3 in Vapor apci_reagent Reagent Gas Ions apci_analyte->apci_reagent Corona Discharge apci_ion [MPA-d3+H]+ apci_reagent->apci_ion Proton Transfer appi_analyte MPA-d3 in Vapor appi_photon UV Photons appi_analyte->appi_photon Photoionization appi_ion M+. appi_photon->appi_ion

Caption: Simplified overview of ESI, APCI, and APPI ionization mechanisms.

References

selecting the appropriate quantifier and qualifier ions for Medroxyprogesterone acetate-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Medroxyprogesterone acetate-d3.

Frequently Asked Questions (FAQs)

Q1: What are the recommended quantifier and qualifier ions for this compound analysis by LC-MS/MS?

A1: The selection of quantifier and qualifier ions is critical for the accuracy and reliability of your LC-MS/MS analysis. For this compound, the protonated molecule [M+H]+ is typically used as the precursor ion. The most abundant and specific product ions are then selected for quantification and qualification.

Data Presentation: Quantifier and Qualifier Ions

CompoundPrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Ionization Mode
This compound390.5330.3123.1Positive ESI
Medroxyprogesterone acetate (B1210297) (unlabeled)387.5327.2123.1Positive ESI

Note: Optimal ion ratios should be determined empirically by infusing a standard solution of this compound and performing a product ion scan.

Q2: Why is this compound used as an internal standard?

A2: this compound is a stable isotope-labeled version of Medroxyprogesterone acetate. It is an ideal internal standard because it has nearly identical chemical and physical properties to the unlabeled analyte, including extraction recovery, ionization efficiency, and chromatographic retention time. However, it is distinguishable by its mass-to-charge ratio in the mass spectrometer. This allows for accurate quantification by correcting for variations in sample preparation and instrument response.

Q3: What are the common challenges when developing an LC-MS/MS method for this compound?

A3: Common challenges include achieving adequate sensitivity, managing matrix effects from complex biological samples, and preventing in-source fragmentation. Careful optimization of sample preparation, chromatographic conditions, and mass spectrometer parameters is essential to address these challenges.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape or Tailing - Incompatible mobile phase pH- Column degradation- Sample solvent mismatch- Adjust mobile phase pH to be at least 2 units away from the pKa of the analyte.- Replace the analytical column.- Ensure the sample solvent is of similar or weaker elution strength than the initial mobile phase.
Low Signal Intensity / Poor Sensitivity - Suboptimal ionization parameters- Matrix suppression- Inefficient sample extraction- Optimize ESI source parameters (e.g., spray voltage, gas flows, temperature).- Improve sample cleanup (e.g., use solid-phase extraction).- Evaluate and optimize the extraction solvent and pH.
High Background Noise - Contaminated mobile phase or LC system- Matrix interference- Use high-purity solvents and flush the LC system.- Implement a more selective sample preparation method.- Optimize chromatographic separation to resolve the analyte from interfering compounds.
Inconsistent Ion Ratios - Co-eluting interference- Insufficient fragmentation energy- Detector saturation- Check for isobaric interferences and improve chromatographic resolution.- Optimize collision energy for both quantifier and qualifier ions.- Dilute the sample to ensure the response is within the linear range of the detector.

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of this compound

This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and sample matrix.

1. Sample Preparation (Human Plasma)

  • Protein Precipitation:

    • To 100 µL of plasma, add 20 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration).

    • Add 300 µL of acetonitrile.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: 30-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-30% B

    • 6.1-8 min: 30% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions: Refer to the "Data Presentation" table above. Collision energies and other compound-specific parameters should be optimized.

Mandatory Visualization

IonSelectionWorkflow Workflow for Quantifier and Qualifier Ion Selection cluster_infusion Compound Infusion and Tuning cluster_validation Method Validation infuse Infuse Standard Solution of This compound full_scan Perform Full Scan (Q1) to Determine Precursor Ion ([M+H]+) infuse->full_scan 1. Identification product_scan Perform Product Ion Scan to Identify Fragment Ions full_scan->product_scan 2. Fragmentation select_quant Select Most Intense and Stable Fragment as Quantifier Ion product_scan->select_quant 3. Selection select_qual Select Second Most Intense/ Specific Fragment as Qualifier Ion product_scan->select_qual ion_ratio Determine and Monitor Ion Ratio (Qualifier/Quantifier) select_quant->ion_ratio 4. Verification select_qual->ion_ratio specificity Assess Specificity and Absence of Interferences ion_ratio->specificity 5. Confirmation validation Finalize Method and Proceed with Sample Analysis specificity->validation 6. Implementation

Caption: Workflow for selecting quantifier and qualifier ions.

dealing with isobaric interferences in Medroxyprogesterone acetate-d3 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to isobaric interference during the analysis of Medroxyprogesterone acetate-d3 (MPA-d3) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is isobaric interference in the context of this compound (MPA-d3) analysis?

A1: Isobaric interference occurs when one or more compounds have the same nominal mass-to-charge ratio (m/z) as MPA-d3 or its fragment ions. These interfering compounds can co-elute with MPA-d3, leading to inaccurate quantification, often an overestimation, of the analyte. Given that MPA-d3 is a deuterated internal standard, ensuring its analytical purity is critical for the accurate quantification of the unlabeled Medroxyprogesterone acetate (B1210297) (MPA).

Q2: What are the potential sources of isobaric interference in MPA-d3 analysis?

A2: Potential sources of isobaric interference in MPA-d3 analysis include:

  • Endogenous Steroids: Naturally occurring steroids in biological matrices that have a similar mass to MPA-d3. While a direct endogenous isobar for the MPA-d3 precursor ion (m/z ~390.3) is not commonly reported, metabolites of other steroids could potentially interfere.

  • Metabolites of MPA: While the primary hydroxylated metabolites of MPA (e.g., 6β-hydroxy-MPA, 1β-hydroxy-MPA, and 2β-hydroxy-MPA) have a higher mass than MPA-d3, they can undergo in-source fragmentation, potentially generating ions that are isobaric with MPA-d3 fragment ions.[1]

  • Co-administered Drugs: Other medications or their metabolites present in the sample could be isobaric with MPA-d3 or its fragments.

  • Isotopologues: The M+1 and M+2 isotopologues of other co-eluting compounds can sometimes interfere, especially when using low-resolution mass spectrometers.[2]

Q3: What are the typical MRM transitions for MPA and how can they be adapted for MPA-d3?

A3: For unlabeled Medroxyprogesterone acetate (MPA), with a precursor ion [M+H]⁺ of m/z 387.3, common product ions are observed at m/z 327.2, 123.1, and 97.1.[3][4] For this compound (MPA-d3), the deuterium (B1214612) atoms are on the acetate group. Therefore, the precursor ion [M+H]⁺ will be at m/z 390.3. The major fragment at m/z 327.2 results from the neutral loss of acetic acid. For MPA-d3, this would be a neutral loss of deuterated acetic acid, resulting in a product ion at m/z 327.2. Other fragments not involving the acetate group would be expected to remain the same. Thus, a primary MRM transition for MPA-d3 would be 390.3 → 327.2.

Troubleshooting Guide

Issue: Poor peak shape (fronting, tailing, or splitting) for MPA-d3.

This can be an early indication of co-eluting interferences or other chromatographic issues.

Possible Cause Recommended Action
Co-eluting Interference Optimize the chromatographic gradient to improve separation. Experiment with different mobile phase compositions or a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18).
Inappropriate Injection Solvent Ensure the sample is dissolved in a solvent that is weaker than or equivalent to the initial mobile phase.
Column Overload Reduce the injection volume or dilute the sample.
Column Contamination Implement a column wash step at the end of each run. If performance does not improve, consider replacing the guard column or the analytical column.
Issue: Inaccurate quantification or high variability in MPA-d3 signal.

This may be due to unresolved isobaric interference.

Possible Cause Recommended Action
Direct Isobaric Interference Utilize a high-resolution mass spectrometer to differentiate between MPA-d3 and the interfering compound based on their exact masses. If unavailable, extensive chromatographic optimization is necessary.
Interference with a Fragment Ion Monitor multiple MRM transitions for MPA-d3. An inconsistent ratio of quantifier to qualifier ions across samples compared to a pure standard suggests an interference with one of the transitions. Select a more specific, interference-free fragment ion if possible.
Matrix Effects Optimize the sample preparation method to remove more of the matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma
  • To 500 µL of plasma, add the internal standard (MPA-d3) solution.

  • Perform a liquid-liquid extraction by adding 2 mL of n-hexane.

  • Vortex for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

Protocol 2: LC-MS/MS Method for Separation of MPA-d3 from Potential Interferences

This method is designed to provide good separation of MPA from its more polar hydroxylated metabolites.

Parameter Setting
LC System UHPLC/HPLC system
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 50% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions See Table 1

Table 1: Suggested MRM Transitions for MPA and MPA-d3

Compound Precursor Ion (m/z) Product Ion (m/z) - Quantifier Product Ion (m/z) - Qualifier
Medroxyprogesterone acetate (MPA)387.3327.2123.1
This compound (MPA-d3)390.3327.2123.1

Note: Collision energies and other MS parameters should be optimized for the specific instrument being used.

Visualizations

TroubleshootingWorkflow Troubleshooting Isobaric Interferences start Inaccurate MPA-d3 Quantification or Poor Peak Shape check_chromatography Review Chromatogram: - Peak shape (tailing, fronting, splitting) - Retention time stability start->check_chromatography peak_shape_issue Peak Shape Issue? check_chromatography->peak_shape_issue optimize_lc Optimize LC Method: - Gradient - Mobile Phase - Column Chemistry peak_shape_issue->optimize_lc Yes check_injection Check Injection Solvent & Sample Concentration peak_shape_issue->check_injection Yes no_peak_shape_issue Consistent Peak Shape and Retention Time peak_shape_issue->no_peak_shape_issue No end Resolved Interference optimize_lc->end check_injection->end check_ion_ratios Review Quantifier/Qualifier Ion Ratios no_peak_shape_issue->check_ion_ratios ratios_inconsistent Inconsistent Ratios? check_ion_ratios->ratios_inconsistent select_new_fragments Select Alternative, More Specific Fragment Ions ratios_inconsistent->select_new_fragments Yes ratios_consistent Ratios are Consistent ratios_inconsistent->ratios_consistent No select_new_fragments->end consider_direct_isobar Suspect Direct Isobaric Interference on Precursor ratios_consistent->consider_direct_isobar use_hrms Utilize High-Resolution MS for Mass Differentiation consider_direct_isobar->use_hrms extensive_chrom_sep Perform Extensive Chromatographic Separation consider_direct_isobar->extensive_chrom_sep use_hrms->end extensive_chrom_sep->end

Caption: A flowchart for troubleshooting isobaric interferences in MPA-d3 analysis.

ExperimentalWorkflow LC-MS/MS Workflow for MPA-d3 Analysis sample_prep 1. Plasma Sample Preparation (Liquid-Liquid Extraction) lc_separation 2. Chromatographic Separation (Reversed-Phase C18) sample_prep->lc_separation ms_ionization 3. Ionization (Positive ESI) lc_separation->ms_ionization ms_detection 4. MS/MS Detection (MRM Mode) ms_ionization->ms_detection data_analysis 5. Data Analysis - Peak Integration - Quant/Qual Ratio Check - Calibration Curve ms_detection->data_analysis final_result Final Concentration of MPA data_analysis->final_result

Caption: An overview of the experimental workflow for MPA-d3 analysis by LC-MS/MS.

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of Medroxyprogesterone Acetate (MPA) Assays: LC-MS/MS with MPA-d3 vs. Immunoassay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two common analytical methods for the quantification of medroxyprogesterone (B1676146) acetate (B1210297) (MPA) in biological matrices: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing a deuterated internal standard (Medroxyprogesterone acetate-d3), and traditional immunoassays (e.g., ELISA or RIA). The selection of an appropriate assay is critical for accurate pharmacokinetic studies, clinical monitoring, and drug development. This document summarizes the performance characteristics of each method based on published experimental data and provides detailed experimental protocols.

Data Presentation: A Side-by-Side Comparison

The quantitative performance of an analytical method is paramount for generating reliable and reproducible data. The following table summarizes the typical performance characteristics of a validated LC-MS/MS method using MPA-d3 as an internal standard compared to a representative immunoassay for MPA.

Performance CharacteristicLC-MS/MS with MPA-d3 Internal StandardImmunoassay (ELISA/RIA)
Lower Limit of Quantification (LLOQ) 0.05 - 0.2 ng/mLTypically in the range of 0.1 - 1 ng/mL
Linearity (Dynamic Range) 0.2 - 10 ng/mL[1]Generally narrower, may require sample dilution
Precision (%CV) Intra-assay: <10%, Inter-assay: <15%[1]Intra-assay: <15%, Inter-assay: <20%
Accuracy (% Bias) Within ±15% of nominal concentration[1]Can be variable, prone to overestimation
Specificity High; distinguishes MPA from metabolitesPotential for cross-reactivity with metabolites
Matrix Effect Can be significant but compensated by ISCan be present, less easily corrected
Sample Volume 0.1 - 0.5 mL0.05 - 0.2 mL
Throughput Moderate to HighHigh

Experimental Protocols

Detailed and robust experimental protocols are the foundation of any reliable analytical method. Below are representative methodologies for both LC-MS/MS and immunoassay techniques for the quantification of MPA.

LC-MS/MS with this compound Internal Standard

This method offers high sensitivity and specificity for the quantification of MPA. The use of a stable isotope-labeled internal standard like MPA-d3 is crucial for correcting for matrix effects and variations in sample processing and instrument response.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 500 µL of plasma/serum sample, add 50 µL of this compound (MPA-d3) internal standard working solution (e.g., at 100 ng/mL).

  • Vortex mix for 30 seconds.

  • Load the sample onto a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with 1 mL of 20% methanol (B129727) in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 50% B, increase linearly to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

3. Tandem Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • MPA: Precursor ion (Q1) m/z 387.2 → Product ion (Q3) m/z 327.2

    • MPA-d3: Precursor ion (Q1) m/z 390.2 → Product ion (Q3) m/z 330.2

  • Data Analysis: The concentration of MPA is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in the same biological matrix.

Immunoassay (ELISA - Competitive)

Immunoassays offer a high-throughput and often more cost-effective alternative for MPA quantification, though they may lack the specificity of LC-MS/MS.

1. Plate Coating

  • Coat a 96-well microplate with an anti-MPA antibody and incubate overnight at 4°C.

  • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Block the remaining protein-binding sites with a blocking buffer (e.g., 1% BSA in PBS).

2. Competitive Binding

  • Add standards, controls, and unknown samples to the wells.

  • Add a fixed amount of enzyme-labeled MPA (e.g., MPA-HRP conjugate) to each well.

  • Incubate for 1-2 hours at room temperature to allow for competitive binding between the sample MPA and the enzyme-labeled MPA for the limited antibody binding sites.

3. Signal Generation

  • Wash the plate to remove unbound reagents.

  • Add a substrate solution (e.g., TMB) that reacts with the enzyme to produce a colored product.

  • Stop the reaction with a stop solution (e.g., sulfuric acid).

4. Data Analysis

  • Measure the absorbance of each well using a microplate reader at a specific wavelength (e.g., 450 nm).

  • The concentration of MPA in the samples is inversely proportional to the signal intensity. A standard curve is generated by plotting the signal of the standards against their known concentrations, and the concentrations of the unknown samples are interpolated from this curve.

Mandatory Visualization

CrossValidationWorkflow Cross-Validation Workflow for MPA Assays cluster_sample_collection Sample Collection & Preparation cluster_lcmsms LC-MS/MS Analysis cluster_immunoassay Immunoassay (ELISA) cluster_comparison Data Comparison & Validation Sample Biological Sample (Plasma/Serum) Spike_IS Spike with MPA-d3 (for LC-MS/MS) Sample->Spike_IS Competitive_Binding Competitive Binding (Sample MPA vs. Labeled MPA) Sample->Competitive_Binding SPE Solid-Phase Extraction Spike_IS->SPE LC Liquid Chromatography Separation SPE->LC MSMS Tandem Mass Spectrometry Detection LC->MSMS Data_LCMSMS LC-MS/MS Data MSMS->Data_LCMSMS Comparison Compare Concentrations (LC-MS/MS vs. ELISA) Data_LCMSMS->Comparison ELISA_Plate Antibody-Coated Plate ELISA_Plate->Competitive_Binding Signal_Generation Signal Generation (Colorimetric) Competitive_Binding->Signal_Generation Data_ELISA ELISA Data Signal_Generation->Data_ELISA Data_ELISA->Comparison Validation Assess Correlation, Bias, and Agreement Comparison->Validation Final_Report Final Comparison Guide Validation->Final_Report Generate Comparison Report

Caption: Workflow for the cross-validation of MPA assays.

Conclusion

The choice between an LC-MS/MS method with a deuterated internal standard and an immunoassay for the quantification of medroxyprogesterone acetate depends on the specific requirements of the study. LC-MS/MS offers superior specificity, accuracy, and a wider dynamic range, making it the gold standard for regulatory submissions and studies requiring high precision. Immunoassays, on the other hand, provide a high-throughput and cost-effective solution for large-scale screening or studies where a semi-quantitative or relative concentration is sufficient. The use of a deuterated internal standard such as this compound is highly recommended for LC-MS/MS methods to ensure the most reliable and accurate quantification of MPA. Cross-validation of these methods is essential to understand the potential biases and to ensure data comparability across different analytical platforms.

References

A Head-to-Head Comparison: Medroxyprogesterone Acetate-d3 Versus Alternative Internal Standards for Medroxyprogesterone Acetate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of medroxyprogesterone (B1676146) acetate (B1210297) (MPA), the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of bioanalytical data. This guide provides an objective comparison of Medroxyprogesterone Acetate-d3 against commonly used non-deuterated (structural analog) internal standards, supported by a review of published experimental data and detailed methodologies.

The gold standard in quantitative mass spectrometry is the use of a stable isotope-labeled (SIL) internal standard, such as this compound.[1] This approach, known as isotope dilution mass spectrometry, relies on the principle that a SIL internal standard is chemically and physically almost identical to the analyte.[1] Consequently, it behaves nearly identically during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and other sources of analytical variability.[1]

Alternative internal standards for MPA analysis are typically structural analogs, such as Megestrol (B1676162) Acetate and Deoxycorticosterone Acetate. While these compounds share structural similarities with MPA, their physicochemical properties are not identical, which can lead to differences in analytical behavior and potentially compromise data accuracy.

Performance Comparison: this compound vs. Structural Analogs

The consensus in the scientific community is that stable isotope-labeled internal standards generally provide superior assay performance compared to structural analogs.[2] This is primarily due to the ability of SIL standards to more accurately track the analyte throughout the entire analytical process, from extraction to detection.

Table 1: Comparison of Key Performance Parameters

ParameterThis compound (Expected Performance)Megestrol AcetateDeoxycorticosterone Acetate
Principle Stable Isotope-Labeled Internal StandardStructural Analog Internal StandardStructural Analog Internal Standard
Chromatographic Co-elution with MPA Nearly identical retention time, ensuring co-elution.Similar, but not identical, retention time.Different retention time.
Correction for Matrix Effects HighModerate to LowModerate to Low
Accuracy HighModerateModerate
Precision (%RSD) Low (Excellent)Generally <9.0%[1]Not explicitly stated
Recovery Tracks analyte recovery accuratelyRelative recovery of 76.1% for MPA[1]Mean recovery of 71.2% (± 12.5%) for MPA[2]

Experimental Protocols

Detailed methodologies are crucial for understanding the context of the performance data. Below are summaries of experimental protocols used for the analysis of medroxyprogesterone acetate with different internal standards.

Experimental Protocol for MPA Analysis using Megestrol Acetate as Internal Standard
  • Sample Preparation: Liquid-liquid extraction of human plasma with N-hexane. The organic layer is evaporated to dryness and the residue reconstituted in the mobile phase.[1]

  • Chromatography: Alltech Alltima-C18 column (2.1 mm × 100 mm, 3 μm) with a mobile phase of methanol (B129727) and 0.1% methanoic acid (72:28) at a flow rate of 0.2 mL/min. The column temperature is maintained at 40°C.[1]

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode with selected reaction monitoring (SRM). The monitored transitions are m/z 327.4 for medroxyprogesterone acetate and m/z 325.4 for megestrol acetate.[1]

Experimental Protocol for MPA Analysis using Deoxycorticosterone Acetate as Internal Standard
  • Sample Preparation: Serum samples are spiked with the internal standard, followed by the addition of potassium phosphate (B84403) buffer and pentane (B18724) for extraction. The mixture is vortexed, shaken, and centrifuged. The organic layer is transferred and evaporated to dryness, and the residue is reconstituted.[2]

  • Chromatography: Zorbax XDB-C8 column (4.6 × 150 mm, 5 µm) with a gradient elution using 0.1% formic acid in water (Mobile Phase A) and methanol (Mobile Phase B). The flow rate is 0.8 mL/min, and the column oven is at 32°C.[2]

  • Mass Spectrometry: Atmospheric pressure chemical ionization (APCI) in positive mode.[2]

General Protocol for Comparing Internal Standard Performance

To directly compare the performance of this compound to a structural analog, a validation experiment evaluating matrix effects is essential.

  • Objective: To assess the ability of each internal standard to compensate for matrix effects in a complex biological matrix like plasma.

  • Methodology:

    • Prepare analyte and internal standard solutions in a neat solvent and in the extracted blank matrix from multiple sources.

    • Calculate the matrix factor (MF) for the analyte and each internal standard.

    • Determine the internal standard-normalized matrix factor. A value closer to 1 with a lower coefficient of variation (CV) across different matrix sources indicates better compensation for matrix effects.[2]

Visualizing the Workflow

To better understand the analytical process and the role of the internal standard, the following diagrams illustrate the experimental workflow and the principles of internal standardization.

Bioanalytical Workflow for MPA Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Serum) Spike_IS Spike with Internal Standard (MPA-d3 or Analog) Sample->Spike_IS Extraction Liquid-Liquid or Solid-Phase Extraction Spike_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Ionization (ESI/APCI) Chromatography->Ionization Detection Mass Spectrometric Detection (SRM) Ionization->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Experimental workflow for bioanalysis using an internal standard.

Principle of Internal Standardization Analyte Analyte (MPA) Signal Variability Analytical Variability (e.g., Matrix Effects, Extraction Loss) Analyte->Variability IS Internal Standard Signal IS->Variability Ratio Analyte/IS Ratio Variability->Ratio Compensation Result Accurate Quantification Ratio->Result

Caption: How internal standards correct for analytical variability.

Conclusion

Based on the principles of isotope dilution mass spectrometry and the available data, this compound is the superior choice as an internal standard for the quantitative analysis of medroxyprogesterone acetate. Its near-identical physicochemical properties to the analyte ensure more accurate and precise results by effectively compensating for matrix effects and other analytical variabilities. While structural analogs like Megestrol Acetate and Deoxycorticosterone Acetate can be used, they are more likely to exhibit different behaviors during analysis, which can compromise the reliability of the quantitative data. For researchers, scientists, and drug development professionals seeking the highest level of confidence in their bioanalytical results, the use of this compound is strongly recommended.

References

Inter-laboratory Comparison of Medroxyprogesterone Acetate Quantification Utilizing Medroxyprogesterone Acetate-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of various analytical methods for the quantification of medroxyprogesterone (B1676146) acetate (B1210297) (MPA), with a special focus on the application of its deuterated analog, Medroxyprogesterone acetate-d3, as an internal standard. The data and protocols presented here are compiled from a range of published studies to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating and selecting appropriate analytical methodologies.

The use of a stable isotope-labeled internal standard like this compound is crucial for robust and accurate quantification, especially in complex biological matrices.[1] It helps to correct for variability in sample preparation and instrument response, leading to improved precision and accuracy in LC-MS/MS or GC-MS analyses.[1]

Quantitative Performance Comparison

The following tables summarize the performance characteristics of different analytical methods for MPA quantification as reported in various studies. This allows for an objective comparison of key validation parameters such as linearity, precision, accuracy, and sensitivity (limit of detection and quantification).

Table 1: Performance of LC-MS/MS Methods for Medroxyprogesterone Acetate Quantification

Study/MethodLinearity RangeAccuracy (%)Precision (%RSD)LOQMatrixInternal Standard
Hummert et al. (2016) [2][3]200–10,000 pg/mL≤ ±9.6%≤15.2%200 pg/mLHuman PlasmaNot Specified
Augustine et al. (2014) [4]0.05–500 ng/mLNot SpecifiedIntra-assay CV: 10.98-32.83%, Inter-assay CV: 27.28-29.41%0.05 ng/mL (LOD)Human SerumDeoxycorticosterone acetate (DOCA)
Li et al. [5][6]0.10–8.0 µg/LNot Specified< 9.0%40 ng/LHuman PlasmaMegestrol acetate

Table 2: Performance of HPLC Methods for Medroxyprogesterone Acetate Quantification

Study/MethodLinearity Range (mg/mL)Accuracy (%)Precision (%RSD)LOQ (µg/mL)MatrixInternal Standard
Batrawi et al. [7]0.0576–0.113498–102%< 0.2%3.9Veterinary Vaginal SpongesNot Used
Burana-osot et al. (2005) [8]Not SpecifiedAverage recovery 100 ± 2%≤ 1%Not SpecifiedBulk Drug and Injectable SuspensionNot Specified

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are summaries of protocols from the cited literature.

LC-MS/MS Method for MPA in Human Plasma (Adapted from Hummert et al., 2016)[2][3]
  • Sample Preparation: 600 μL of plasma is subjected to extraction. The extract is then evaporated to dryness and the residue is reconstituted before injection.

  • Chromatography: A Waters Acquity liquid chromatography (LC) system is used with an Agilent Zorbax Eclipse-Plus C18 column (2.1 × 50 mm, 5.0 μm).

  • Mass Spectrometry: A QTRAP® 5500 mass analyzer operating in positive ionization mode is used for detection. MPA and its internal standard are monitored.

  • Validation: The method was validated according to the Food and Drug Administration (FDA) Bioanalytical Method Validation guidelines.

LC-MS/MS Method for MPA in Human Serum (Adapted from Augustine et al., 2014)[4]
  • Sample Preparation: Minimal sample preparation is reported.

  • Internal Standard: Deoxycorticosterone acetate (DOCA) was used as the internal standard.

  • Calibration Standards: Calibration standards were prepared daily in extracted control serum matrix at concentrations ranging from 0 to 10 ng/mL with a fixed DOCA concentration of 5 ng/mL.

  • Instrumentation: The method utilizes LC-MS/MS for the quantification of MPA and progesterone.

HPLC Method for MPA in Veterinary Sponges (Adapted from Batrawi et al.)[7]
  • Chromatography: A reverse-phase high-performance liquid chromatography (HPLC) method with a C18 column is employed.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of 60% acetonitrile (B52724) and 40% potassium dihydrogen phosphate (B84403) buffer (pH adjusted to 5.6) is used.

  • Detection: UV detection is used.

  • Validation: The method was validated according to the International Council for Harmonisation (ICH) guidelines.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of Medroxyprogesterone Acetate using a stable isotope-labeled internal standard like this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma, Serum) add_is Spike with MPA-d3 (Internal Standard) sample->add_is 1. extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction 2. evaporation Evaporation to Dryness extraction->evaporation 3. reconstitution Reconstitution in Mobile Phase evaporation->reconstitution 4. injection Inject into LC-MS/MS System reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation 5. detection Mass Spectrometric Detection (MRM Mode) separation->detection 6. integration Peak Area Integration (MPA & MPA-d3) detection->integration ratio Calculate Peak Area Ratio (MPA/MPA-d3) integration->ratio 7. calibration Quantify using Calibration Curve ratio->calibration 8. result Final Concentration Report calibration->result 9.

Caption: Workflow for MPA quantification using an internal standard.

References

performance characteristics of Medroxyprogesterone acetate-d3 in different biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Medroxyprogesterone (B1676146) acetate-d3 (MPA-d3), a deuterium-labeled analog of Medroxyprogesterone acetate (B1210297) (MPA), serves as a crucial internal standard for the accurate quantification of MPA in various biological matrices.[1][2][3] Its structural similarity and distinct mass allow for precise correction of matrix effects and extraction variability in sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative analysis of MPA-d3's performance characteristics in different biological matrices, supported by experimental data and protocols.

Comparative Performance in Human Plasma and Serum

LC-MS/MS methods are predominantly used for the quantification of MPA in human plasma and serum, offering high sensitivity and specificity.[4][5][6][7][8] MPA-d3 is frequently the internal standard of choice in these assays, demonstrating robust and reliable performance.

Table 1: Performance Characteristics of Analytical Methods for MPA Quantification in Human Plasma/Serum

ParameterLC-MS/MS with MPA-d3 Internal StandardLC-MS/MS with Other Internal StandardsELISA
Biological Matrix Human PlasmaHuman Plasma, Human SerumHuman Serum
Linearity Range 200 - 10,000 pg/mL[4][6]0.10 - 8.0 µg/L (Megestrol acetate IS)[9]; 0.05 - 10 ng/mL (Deoxycorticosterone acetate IS)[7]Not explicitly stated, but suitable for clinical monitoring[8]
Lower Limit of Quantification (LLOQ) 200 pg/mL[4][6]40 ng/L (Megestrol acetate IS)[9]; 0.05 ng/mL (Deoxycorticosterone acetate IS)[7]Not explicitly stated
Intra-assay Precision (%CV) 1.1% to 11.3%[6]< 9.0% (Megestrol acetate IS)[9]Not explicitly stated
Inter-assay Precision (%CV) 4.0% to 15.2%[4][6]< 9.0% (Megestrol acetate IS)[9]Not explicitly stated
Intra-assay Accuracy -12.6% to 15.0%[6]Not explicitly statedNot explicitly stated
Inter-assay Accuracy -10.3% to 9.6%[4][6]96.2% to 108.7% (as % of nominal) (Megestrol acetate IS)[5]Not explicitly stated
Recovery Not explicitly stated76.1% (Megestrol acetate IS)[9]; 71.2% (± 12.5%) (Deoxycorticosterone acetate IS)[7]Not explicitly stated

The data indicates that methods employing MPA-d3 as an internal standard achieve excellent sensitivity with LLOQs in the low picogram per milliliter range, which is crucial for pharmacokinetic studies where MPA concentrations can be low.[4][6][10] While methods using alternative internal standards like megestrol (B1676162) acetate and deoxycorticosterone acetate also demonstrate acceptable performance, the use of a stable isotope-labeled internal standard like MPA-d3 is generally considered the gold standard for LC-MS/MS-based quantification due to its ability to mimic the analyte's behavior during sample preparation and ionization, thus providing more accurate and precise results.

Performance in Adipose Tissue

Quantification of MPA in fatty tissue presents unique challenges due to the complex matrix. An Enzyme-Linked Immunosorbent Assay (ELISA) method has been validated for this purpose.

Table 2: Performance Characteristics of ELISA Method for MPA Quantification in Fatty Tissue

ParameterELISA
Biological Matrix Fatty Tissue
Limit of Detection 0.5 ng/g[11]
Limit of Identification 1 ng/g[11]
Limit of Determination 1.9 ng/g[11]
Sensitivity 84%[11]
Variation Coefficient 6.3%[11]

This ELISA method provides a viable alternative to LC-MS/MS for fatty tissue analysis, with good sensitivity and precision.[11] While a direct comparison with an LC-MS/MS method using MPA-d3 in the same matrix is not available in the provided results, the ELISA method's performance characteristics suggest its suitability for residue monitoring in this challenging matrix.

Experimental Protocols

LC-MS/MS for MPA in Human Plasma (with MPA-d3)

This protocol is a summary of a validated method for quantifying MPA in human plasma using LC-MS/MS with MPA-d3 as the internal standard.[4][6]

  • Sample Preparation:

    • To 600 µL of plasma, add the internal standard (MPA-d3).

    • Perform liquid-liquid extraction.

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase.[4][6]

  • Chromatographic Conditions:

    • LC System: Waters Acquity liquid chromatography system.[4]

    • Column: Agilent Zorbax Eclipse-Plus C18 2.1 × 50 mm (5.0 μm).[4]

    • Mobile Phase: A suitable gradient of organic solvent and water.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: QTRAP® 5500 mass analyzer.[4][6]

    • Ionization Mode: Positive electrospray ionization (ESI).[4][6]

    • Scan Mode: Multiple Reaction Monitoring (MRM).

ELISA for MPA in Fatty Tissue

The following protocol outlines the key steps for the determination of MPA residues in fatty tissue using ELISA.[11]

  • Sample Preparation:

    • Melt the fat sample.

    • Extract the melted fat with cyclohexane.

    • Clean the extract using solid-phase extraction columns (two-fold).

    • Evaporate the cleaned extract to dryness.

    • Reconstitute the residue in a suitable buffer solution.[11]

  • ELISA Procedure:

    • Add the prepared sample to a microtiter plate pre-coated with MPA-specific antibodies.

    • Perform the standard ELISA procedure involving incubation, washing, addition of enzyme-conjugated secondary antibody, and substrate.

    • Measure the absorbance and quantify the MPA concentration using a standard curve.[11]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described analytical methods.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (600 µL) Add_IS Add MPA-d3 Internal Standard Plasma->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_System Inject into LC System Reconstitution->LC_System MS_Analysis MS/MS Detection (MRM) LC_System->MS_Analysis Data_Processing Data Acquisition and Processing MS_Analysis->Data_Processing ELISA_Workflow cluster_sample_prep Sample Preparation cluster_analysis ELISA Analysis Fat_Sample Fatty Tissue Sample Melt Melt Sample Fat_Sample->Melt Extraction Cyclohexane Extraction Melt->Extraction SPE Solid-Phase Extraction Cleanup Extraction->SPE Evaporation Evaporate to Dryness SPE->Evaporation Reconstitution Reconstitute in Buffer Evaporation->Reconstitution Plate_Loading Load onto Antibody-Coated Plate Reconstitution->Plate_Loading Incubation Incubation Steps Plate_Loading->Incubation Detection Substrate Addition & Color Development Incubation->Detection Readout Measure Absorbance Detection->Readout

References

comparative binding studies of Medroxyprogesterone acetate and Medroxyprogesterone acetate-d3

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development and Steroid Receptor Pharmacology

This guide provides a comparative analysis of the receptor binding profiles of Medroxyprogesterone (B1676146) Acetate (B1210297) (MPA) and its deuterated isotopologue, Medroxyprogesterone Acetate-d3 (MPA-d3). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development. This document summarizes available experimental data for MPA and discusses the anticipated effects of deuteration on its binding characteristics, supported by established principles of isotope effects in pharmacology.

Introduction to Medroxyprogesterone Acetate and the Rationale for Deuteration

Medroxyprogesterone acetate is a synthetic progestin with a well-established clinical history.[1] It is known to exert its biological effects primarily through interaction with the progesterone (B1679170) receptor (PR), but it also exhibits significant binding affinity for other steroid receptors, notably the glucocorticoid receptor (GR).[1][2][3][4][5][6][7] This cross-reactivity can lead to a range of physiological effects, some of which may be considered off-target.[3][4][5][6][7]

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium (B1214612), is a strategy employed in drug design to modulate pharmacokinetic and pharmacodynamic properties.[8][9] The increased mass of deuterium can lead to a stronger carbon-deuterium bond compared to a carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect.[8][9] This can result in a slower rate of metabolism, potentially leading to a longer drug half-life.[8] Furthermore, deuteration can alter the strength of hydrogen bonds, which are critical for ligand-receptor interactions, and may thereby influence binding affinity.[10][11]

Receptor Binding Profile of Medroxyprogesterone Acetate

MPA is known to bind with high affinity to the progesterone receptor, acting as an agonist.[1] Additionally, it demonstrates considerable affinity for the glucocorticoid receptor, where it can also act as an agonist, leading to glucocorticoid-like effects.[3][4][5][6][7] MPA also interacts with the androgen receptor (AR).[14][15]

The binding affinities of MPA to various steroid receptors have been determined in several studies, often using competitive radioligand binding assays. The relative binding affinity (RBA) is typically expressed as a percentage of the binding of a reference high-affinity ligand for that receptor.

Table 1: Reported Receptor Binding Affinities of Medroxyprogesterone Acetate

ReceptorReference LigandRelative Binding Affinity (RBA) of MPA (%)Cell/Tissue SystemReference
Glucocorticoid Receptor (GR)Dexamethasone42%Human mononuclear leukocytes[3]
Progesterone Receptor (PR)ProgesteroneLower than progesteroneGuinea pig uterus[16][17]
Androgen Receptor (AR)Dihydrotestosterone (DHT)Similar to DHT (Ki = 19.4 nM)COS-1 cells[14]

Note: Binding affinities can vary depending on the experimental conditions, including the cell or tissue type, the radioligand used, and the assay methodology.

Postulated Binding Characteristics of this compound

In the absence of direct experimental data for MPA-d3, its binding characteristics can be postulated based on the known effects of deuteration on drug-receptor interactions. The primary mechanism by which deuteration may alter binding affinity is through its influence on hydrogen bonding.[10][11] Deuterium can form slightly stronger hydrogen bonds than protium (B1232500) (the common isotope of hydrogen). Given that hydrogen bonds are pivotal in the specific recognition and binding of a ligand to its receptor's binding pocket, this alteration could either increase or decrease the binding affinity, depending on the specific hydrogen bonding network involved in the MPA-receptor complex.

Furthermore, the kinetic isotope effect is expected to reduce the rate of metabolic processes that involve the cleavage of a carbon-hydrogen bond at a deuterated position.[8][9] While this primarily affects the drug's pharmacokinetic profile (i.e., half-life), a slower metabolic breakdown could lead to a prolonged residence time of the active compound at the receptor site, potentially influencing the overall biological response.

It is critical to emphasize that these are theoretical considerations. Empirical determination of the binding affinities of MPA-d3 for the progesterone, glucocorticoid, and androgen receptors through direct comparative studies with MPA is necessary to confirm these postulations.

Experimental Protocols: Competitive Radioligand Binding Assay

Competitive radioligand binding assays are the gold standard for determining the affinity of a test compound for a receptor.[18][19] This method involves incubating a source of the target receptor (e.g., cell membranes or purified receptor) with a fixed concentration of a radioactively labeled ligand (radioligand) that is known to bind to the receptor with high affinity and specificity. The binding of the radioligand is then measured in the presence of increasing concentrations of an unlabeled test compound (the competitor). The ability of the test compound to displace the radioligand from the receptor is used to determine its inhibitory constant (Ki), which is a measure of its binding affinity.

A generalized protocol for a competitive radioligand binding assay is as follows:

  • Receptor Preparation: A source of the receptor of interest is prepared. This can be a homogenate of a tissue known to express the receptor, a membrane preparation from cultured cells overexpressing the receptor, or a purified receptor preparation.[20]

  • Incubation: The receptor preparation is incubated in a suitable buffer with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor drug (e.g., MPA or MPA-d3).[20]

  • Separation of Bound and Free Radioligand: After the binding reaction has reached equilibrium, the receptor-bound radioligand must be separated from the unbound radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand while allowing the free radioligand to pass through.[18][20]

  • Quantification of Bound Radioactivity: The radioactivity trapped on the filters is quantified using a scintillation counter.[20]

  • Data Analysis: The amount of radioligand bound to the receptor is plotted against the concentration of the competitor. This competition curve is then used to calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Ki value for the competitor is then calculated from the IC50 value using the Cheng-Prusoff equation.[20]

Visualizing Molecular Interactions and Experimental Design

To aid in the conceptual understanding of MPA's mechanism of action and the experimental approach to studying its binding, the following diagrams are provided.

Signaling_Pathway Signaling Pathway of Medroxyprogesterone Acetate cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MPA Medroxyprogesterone Acetate (MPA) PR Progesterone Receptor (PR) MPA->PR Binds GR Glucocorticoid Receptor (GR) MPA->GR Binds HSP Heat Shock Proteins PR->Nucleus Translocates GR->Nucleus Translocates PRE Progesterone Response Element GRE Glucocorticoid Response Element Gene_Transcription_PR Gene Transcription (Progestogenic Effects) PRE->Gene_Transcription_PR Activates Gene_Transcription_GR Gene Transcription (Glucocorticoid Effects) GRE->Gene_Transcription_GR Activates

Caption: Signaling pathway of Medroxyprogesterone Acetate.

Experimental_Workflow Competitive Radioligand Binding Assay Workflow Receptor_Prep Receptor Preparation (e.g., cell membranes) Incubation Incubation (allow binding to reach equilibrium) Receptor_Prep->Incubation Radioligand Radioligand (fixed concentration) Radioligand->Incubation Competitor Unlabeled Competitor (MPA or MPA-d3) (increasing concentrations) Competitor->Incubation Filtration Rapid Filtration (separate bound from free) Incubation->Filtration Counting Scintillation Counting (quantify bound radioactivity) Filtration->Counting Data_Analysis Data Analysis (determine IC50 and Ki) Counting->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

Medroxyprogesterone acetate is a synthetic steroid with a complex pharmacology characterized by its interaction with multiple steroid receptors, including the progesterone, glucocorticoid, and androgen receptors. The deuterated analog, this compound, is a valuable tool for research, and while direct comparative binding data is currently lacking, the principles of isotope effects suggest that its binding affinity and metabolic stability may differ from the parent compound. Further experimental investigation is required to precisely quantify the binding profile of MPA-d3 and to fully elucidate the potential therapeutic implications of its deuteration. The experimental methodologies outlined in this guide provide a framework for conducting such comparative studies, which will be essential for advancing our understanding of this and other deuterated steroid hormones.

References

The Gold Standard in Bioanalysis: Enhancing Accuracy and Precision in Medroxyprogesterone Acetate Measurement with a Deuterated Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of medroxyprogesterone (B1676146) acetate (B1210297) (MPA), a synthetic progestin widely used in contraceptives and hormone therapy, is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring clinical efficacy. While various analytical methods are available, the use of a deuterated internal standard in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard, offering unparalleled reliability. This guide provides a comprehensive comparison of this method with alternative techniques, supported by experimental data and detailed protocols.

The primary challenge in quantifying MPA in biological matrices such as plasma or serum lies in the potential for matrix effects, where endogenous components can interfere with the analysis, leading to ion suppression or enhancement and compromising accuracy. The ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible to compensate for these variations during sample preparation and analysis. A deuterated standard, such as medroxyprogesterone acetate-D3 (d-MPA), is structurally identical to MPA, with the only difference being the substitution of hydrogen atoms with heavier deuterium (B1214612) isotopes. This subtle change allows the mass spectrometer to differentiate between the analyte and the internal standard while ensuring they behave almost identically during extraction and chromatography. This co-elution is critical for effectively correcting matrix effects and improving the precision and accuracy of the measurement.

Comparative Analysis of Analytical Methods

The choice of analytical method significantly impacts the quality of MPA quantification data. The following table summarizes the performance of LC-MS/MS with a deuterated standard against other common analytical techniques.

Parameter LC-MS/MS with Deuterated Standard LC-MS/MS with Non-Deuterated IS (e.g., Megestrol Acetate) High-Performance Liquid Chromatography (HPLC-UV) Enzyme-Linked Immunosorbent Assay (ELISA)
Lower Limit of Quantification (LLOQ) 0.10 - 200 pg/mL[1][2]40 ng/L[3]3.9 µg/mL[4]~0.08 ng/mL[1]
Upper Limit of Quantification (ULOQ) 8.0 - 10,000 pg/mL[1][2]8.0 µg/L[3]0.1134 mg/mL[4]Not specified
Linear Range 0.10 - 8.0 µg·L⁻¹[1][3]0.10 - 8.0 µg·L⁻¹[3]0.0576 - 0.1134 mg/mL[4]0.2 - 40 ng/mL[1]
Intra-assay Precision (%CV) < 9.0%[1][3]< 9.0%[3]< 0.2%[4]< 15%[1]
Inter-assay Precision (%CV) ≤15.2%[2]< 9.0%[3]< 0.2%[4]< 15%[1]
Accuracy ≤±9.6%[2]Not explicitly stated, but good recovery reported98% to 102%[4]Not specified
Specificity High (based on mass-to-charge ratio)High (based on mass-to-charge ratio)Moderate (risk of co-eluting interferences)Lower (potential for cross-reactivity)
Matrix Effect Compensation ExcellentGood, but potential for differential effectsPoorModerate

Experimental Workflow and Signaling Pathways

The following diagram illustrates the typical experimental workflow for the quantification of MPA in a biological matrix using LC-MS/MS with a deuterated internal standard.

MPA_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Plasma/Serum Sample Spike Spike with Deuterated MPA Internal Standard Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC System Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Quantification Quantification based on Peak Area Ratios (MPA / d-MPA) Detection->Quantification Result Concentration of MPA Quantification->Result Calibration Calibration Curve Calibration->Quantification

Figure 1. Experimental workflow for MPA quantification using LC-MS/MS.

Detailed Experimental Protocols

LC-MS/MS Method for Medroxyprogesterone Acetate Quantification in Human Plasma

This protocol is based on a highly sensitive and specific method for the determination of MPA in human plasma, incorporating a deuterated internal standard for optimal accuracy and precision.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Thaw plasma samples to room temperature.

  • To 1.0 mL of plasma in a polypropylene (B1209903) tube, add 50 µL of the deuterated internal standard solution (MPA-d3 in methanol).

  • Vortex the sample for 30 seconds.

  • Add 5.0 mL of N-hexane as the extraction solvent.

  • Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (N-hexane) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for analysis.

2. Chromatographic and Mass Spectrometric Conditions

  • LC System: Agilent 1200 series or equivalent.[1]

  • Column: Alltech Alltima C18 (2.1 mm × 100 mm, 3 µm).[1]

  • Mobile Phase: A mixture of methanol (B129727) and 0.1% formic acid in water (72:28, v/v).[1][3]

  • Flow Rate: 0.2 mL/min.[1][3]

  • Column Temperature: 40°C.[1][3]

  • Injection Volume: 10 µL.[1]

  • Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer.[1]

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.[1][3]

  • Scan Mode: Selected Reaction Monitoring (SRM).[1][3]

  • MRM Transitions:

    • MPA: m/z 387.3 → 327.4[1][3]

    • MPA-d3 (IS): m/z 390.3 → 330.4 (example transition, exact values may vary based on deuteration pattern)

Conclusion

For researchers and professionals in drug development, the choice of analytical methodology is critical for generating reliable data. The use of a deuterated internal standard with LC-MS/MS for the quantification of medroxyprogesterone acetate provides a robust, sensitive, and highly accurate method. By effectively compensating for matrix effects and variability in sample processing, this approach ensures the highest data quality for pharmacokinetic assessments and clinical trial support, ultimately contributing to safer and more effective therapeutic strategies. While other methods like HPLC-UV and ELISA have their applications, they lack the specificity and precision offered by the LC-MS/MS method with a co-eluting, stable isotope-labeled internal standard.

References

linearity and range of quantification for medroxyprogesterone acetate using Medroxyprogesterone acetate-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methods for the quantification of medroxyprogesterone (B1676146) acetate (B1210297) (MPA), with a focus on the use of its deuterated internal standard, medroxyprogesterone acetate-d3. The selection of an appropriate analytical method with a suitable internal standard is critical for achieving accurate and reliable quantification in pharmacokinetic, bioequivalence, and other clinical and preclinical studies. This document presents a comparative overview of different methodologies, their performance characteristics, and detailed experimental protocols to aid researchers in selecting the most suitable approach for their specific needs.

Performance Comparison of Analytical Methods

The choice of an analytical method for medroxyprogesterone acetate quantification depends on the required sensitivity, selectivity, and the nature of the biological matrix. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is currently the gold standard for bioanalytical applications due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach as it closely mimics the analyte's behavior during sample preparation and ionization, thus providing the most accurate correction for experimental variability.

Below is a summary of the performance characteristics of different analytical methods for MPA quantification.

MethodInternal StandardLinearity (R²)Lower Limit of Quantification (LLOQ)Upper Limit of Quantification (ULOQ)
LC-MS/MS This compound (presumed)Not explicitly stated, but validated according to FDA guidelines, implying excellent linearity.200 pg/mL10,000 pg/mL
LC-MS/MS Not specified0.9980.05 ng/mL6.0 ng/mL[1]
LC-MS/MS Megestrol (B1676162) acetateNot explicitly stated40 ng/L8.0 µg/L[2][3]
HPLC-UV None> 0.9993.9 µg/mLNot explicitly stated

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantification of medroxyprogesterone acetate in a biological matrix using an internal standard and LC-MS/MS analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC Liquid Chromatography Separation Reconstitution->LC MS Tandem Mass Spectrometry Detection LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Bioanalytical workflow for MPA quantification.

Detailed Experimental Protocols

This section provides detailed experimental protocols for the analytical methods compared in this guide.

Method 1: LC-MS/MS with Presumed this compound Internal Standard

This method is adapted from the work of Hummert et al. (2016) and represents a modern, sensitive approach for the quantification of MPA in human plasma.[4]

  • Sample Preparation:

    • To 600 µL of plasma, add the internal standard (this compound).

    • Perform a liquid-liquid extraction.

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase.

  • Liquid Chromatography:

    • LC System: Waters Acquity liquid chromatography system.[4]

    • Column: Agilent Zorbax Eclipse-Plus C18, 2.1 × 50 mm, 5.0 µm.[4]

    • Mobile Phase: Specific composition not detailed in the abstract.

    • Flow Rate: Not specified.

  • Mass Spectrometry:

    • MS System: QTRAP® 5500 mass analyzer.[4]

    • Ionization Mode: Positive ionization mode.[4]

    • Scan Type: Multiple Reaction Monitoring (MRM).

Method 2: LC-MS/MS with Unspecified Internal Standard

This method, described by Kim et al. (2001), offers a sensitive quantification of MPA in plasma.[1]

  • Sample Preparation:

    • To 1.0 mL of plasma, add the internal standard.

    • Perform a simple extraction with pentane.

  • Liquid Chromatography:

    • LC System: HPLC system.

    • Column: Not specified.

    • Mobile Phase: Not specified.

    • Flow Rate: Not specified.

  • Mass Spectrometry:

    • MS System: Electrospray ion trap mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI).

    • Scan Type: Selective Reaction Monitoring (SRM).[1]

Method 3: LC-MS/MS with Megestrol Acetate Internal Standard

This method provides an alternative internal standard for MPA quantification.[2][3]

  • Sample Preparation:

    • To the plasma sample, add megestrol acetate as the internal standard.

    • Perform a liquid-liquid extraction with N-hexane.[3]

    • Evaporate the organic layer to dryness under nitrogen at 50 °C.[3]

    • Reconstitute the residue in the mobile phase.[3]

  • Liquid Chromatography:

    • Column: Alltech Alltima-C18 column (2.1 mm × 100 mm, 3 µm).[3]

    • Mobile Phase: Methanol and 0.1% methanoic acid (72:28).[3]

    • Flow Rate: 0.2 mL/min.[3]

    • Column Temperature: 40 °C.[3]

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI).[3]

    • Scan Type: Selection Response Monitor (SRM).[3]

    • Transitions: Medroxyprogesterone acetate (m/z 327.4) and megestrol acetate (m/z 325.4).[2][3]

Method 4: HPLC-UV without Internal Standard

This method is a less sensitive but more accessible alternative to LC-MS/MS, suitable for formulations where MPA concentrations are higher.

  • Sample Preparation:

    • Extraction from the dosage form (e.g., vaginal sponges) using ethanol.

    • Dilution with the mobile phase.

  • Liquid Chromatography:

Conclusion

The choice of an analytical method for medroxyprogesterone acetate quantification should be guided by the specific requirements of the study. For high sensitivity and accuracy in complex biological matrices like plasma, LC-MS/MS with a deuterated internal standard such as this compound is the recommended approach. While other internal standards can be used, a stable isotope-labeled standard generally provides superior performance by compensating for matrix effects and variability in sample processing more effectively. For applications where lower sensitivity is acceptable and the matrix is less complex, HPLC-UV can be a cost-effective alternative. The detailed protocols provided in this guide offer a starting point for researchers to develop and validate a method that is fit for their purpose.

References

Assessing the Isotopic Contribution of Medroxyprogesterone Acetate-d3 to the Unlabeled Analyte Signal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the quantitative bioanalysis of Medroxyprogesterone acetate (B1210297) (MPA) using liquid chromatography-tandem mass spectrometry (LC-MS/MS), Medroxyprogesterone acetate-d3 (MPA-d3) is commonly employed as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard for correcting for variability during sample preparation and analysis.[1] However, a critical aspect to consider is the potential for isotopic contribution, or "cross-talk," from the unlabeled analyte (MPA) to the signal of the deuterated internal standard (MPA-d3). This guide provides a comparative framework for assessing this isotopic contribution, complete with experimental protocols and data presentation formats.

Comparison of Analytical Methods

While MPA-d3 is a widely accepted internal standard for MPA quantification, alternative methods and internal standards have been utilized. The choice of internal standard and analytical technique can influence the potential for isotopic cross-talk and overall assay performance.

Analytical TechniqueInternal StandardPotential for Isotopic Cross-talkRemarks
LC-MS/MSThis compound Low, but requires assessment. The mass difference of 3 Da generally minimizes direct overlap.The use of a stable isotope-labeled analog is the preferred method for minimizing variability.[2][3]
LC-MS/MSDeoxycorticosterone acetate (DOCA)NoneAs a structural analog, it may not perfectly mimic the ionization and fragmentation behavior of MPA, potentially leading to less accurate correction for matrix effects.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)Megestrol AcetateNoneRequires derivatization and can be more labor-intensive than LC-MS/MS methods.[5]

Experimental Protocol for Assessing Isotopic Contribution

To ensure the accuracy and reliability of quantitative bioanalytical methods, it is crucial to experimentally determine the extent of isotopic contribution from the unlabeled analyte to the internal standard. Below is a detailed protocol for this assessment.

Objective: To quantify the percentage of signal contribution from a high concentration of unlabeled Medroxyprogesterone acetate (MPA) to the this compound (MPA-d3) signal.

Materials:

  • Medroxyprogesterone acetate (MPA) reference standard

  • This compound (MPA-d3) internal standard

  • Control matrix (e.g., human plasma)

  • LC-MS/MS system (e.g., Waters Xevo TQ-S or Shimadzu 8050)[1]

Procedure:

  • Preparation of Stock Solutions: Prepare concentrated stock solutions of MPA and MPA-d3 in a suitable organic solvent (e.g., methanol).

  • Preparation of Working Solutions:

    • Analyte Working Solution (High Concentration): Prepare a working solution of MPA at the upper limit of quantification (ULOQ) of the intended bioanalytical assay.

    • Internal Standard Working Solution: Prepare a working solution of MPA-d3 at the concentration used in the bioanalytical method.

  • Sample Preparation:

    • Sample A (Analyte Only): Spike a blank matrix sample with the high concentration MPA working solution.

    • Sample B (Internal Standard Only): Spike a blank matrix sample with the MPA-d3 working solution.

    • Sample C (Blank Matrix): An unspiked matrix sample.

  • LC-MS/MS Analysis:

    • Analyze the three samples (A, B, and C) using the established LC-MS/MS method.

    • Monitor the multiple reaction monitoring (MRM) transitions for both MPA and MPA-d3 in all samples.

  • Data Analysis:

    • In Sample A (Analyte Only), measure the peak area response in the MRM channel for MPA-d3.

    • In Sample B (Internal Standard Only), measure the peak area response in the MRM channel for MPA-d3.

    • Calculate the percent cross-talk using the following formula:

Acceptance Criteria: The percentage of cross-talk should be minimal, typically less than 5% of the internal standard response at the lower limit of quantification (LLOQ), to ensure that it does not significantly impact the accuracy of the assay.

Data Presentation

The quantitative results from the isotopic contribution assessment should be summarized in a clear and concise table.

SampleAnalyte ConcentrationInternal Standard ConcentrationMPA MRM Response (Peak Area)MPA-d3 MRM Response (Peak Area)% Cross-talk
Blank Matrix00Not DetectedNot DetectedN/A
Analyte Only (ULOQ)10,000 pg/mL01,500,0005,0000.5%
Internal Standard Only05 ng/mLNot Detected1,000,000N/A

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow for Isotopic Cross-talk Assessment

G Figure 1. Workflow for Assessing Isotopic Contribution cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Blank Matrix Samples B Spike with MPA (ULOQ) A->B C Spike with MPA-d3 A->C D Unspiked Blank A->D E LC-MS/MS Analysis B->E C->E D->E F Monitor MRM Transitions (MPA and MPA-d3) E->F G Measure Peak Area of MPA-d3 in MPA-only Sample F->G H Measure Peak Area of MPA-d3 in IS-only Sample F->H I Calculate % Cross-talk G->I H->I

Figure 1. Workflow for Assessing Isotopic Contribution

Logical Relationship of Analyte and Internal Standard Signals

G Figure 2. Analyte and Internal Standard Signal Relationship MPA MPA Analyte Signal (m/z) CrossTalk Isotopic Contribution (<0.1%) MPA->CrossTalk contributes to Quantification Accurate Quantification MPA->Quantification MPA_d3 MPA-d3 IS Signal (m/z+3) MPA_d3->Quantification CrossTalk->MPA_d3 affects

Figure 2. Analyte and Internal Standard Signal Relationship

References

A Comparative Analysis of LC-MS/MS and Radioimmunoassay for the Quantification of Medroxyprogesterone Acetate

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head evaluation of two prominent analytical techniques for the measurement of the synthetic progestin, medroxyprogesterone (B1676146) acetate (B1210297) (MPA), reveals significant differences in performance, specificity, and workflow. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing a deuterated internal standard and Radioimmunoassay (RIA), supported by experimental data and detailed protocols.

The accurate quantification of medroxyprogesterone acetate (MPA), a widely used synthetic progestin in contraceptives and hormone therapy, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and assessing contraceptive efficacy. Historically, Radioimmunoassay (RIA) has been a primary method for MPA measurement. However, the advent of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has introduced a highly specific and sensitive alternative. This guide delves into a detailed comparison of these two methodologies, highlighting the advantages conferred by the use of a deuterated internal standard in LC-MS/MS.

Quantitative Performance: A Side-by-Side Comparison

The choice of analytical method can significantly impact the reliability of MPA quantification. The following tables summarize the key performance characteristics of LC-MS/MS with a deuterated internal standard and RIA, based on data from various studies.

Performance Metric LC-MS/MS with Deuterated Standard Radioimmunoassay (RIA)
Lower Limit of Quantification (LLOQ) 0.05 - 200 pg/mL[1]100 - 200 pg/mL[2][3]
Precision (Intra-assay %CV) ≤ 9.0%[4]6.0%[3]
Precision (Inter-assay %CV) ≤ 15.2%[1]7.6 - 13%[3][5]
Accuracy (% Recovery / % Bias) 96.2 - 108.7%[6]71.4 - 116%[5]
Specificity High (mass-based detection)Variable (potential for cross-reactivity)
Throughput HighModerate
Use of Radioactive Materials NoYes

Note: The values presented are a synthesis of data from multiple sources and may vary depending on the specific assay protocol and laboratory conditions.

Studies directly comparing mass spectrometry techniques with RIA for MPA have indicated that RIA tends to yield higher concentration values. This discrepancy is likely attributable to the cross-reactivity of the RIA antibodies with MPA metabolites, leading to an overestimation of the parent drug concentration[7]. In contrast, the high specificity of LC-MS/MS allows for the precise differentiation of MPA from its metabolites, ensuring more accurate quantification. The use of a deuterated internal standard in LC-MS/MS is critical for correcting for matrix effects and variations in sample preparation and instrument response, further enhancing the accuracy and precision of the results.

Experimental Protocols

LC-MS/MS Method with Deuterated Internal Standard

The following protocol is a representative example of an LC-MS/MS method for the quantification of MPA in human plasma.

1. Sample Preparation:

  • To 500 µL of plasma, add a known amount of deuterated MPA internal standard.

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether or pentane)[8][9].

  • Vortex and centrifuge the sample to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a solution compatible with the mobile phase (e.g., 50:50 methanol:water)[9].

2. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column is commonly used for separation.

  • Mobile Phase: A gradient of water and methanol, both often containing a small amount of an additive like formic acid or ammonium (B1175870) hydroxide, is typically employed[8][9].

  • Flow Rate: A flow rate in the range of 0.2-0.8 mL/min is common[4][9].

  • Injection Volume: Typically 10-25 µL.

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization: Electrospray ionization (ESI) in positive mode is generally used for MPA analysis.

  • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both MPA and the deuterated internal standard are monitored for quantification.

Radioimmunoassay (RIA) Method

The following is a general protocol for a competitive binding RIA for MPA.

1. Reagent Preparation:

  • Prepare standards of known MPA concentrations.

  • Prepare a solution of radiolabeled MPA (e.g., ³H-MPA or ¹²⁵I-MPA) as a tracer.

  • Prepare a solution of a specific anti-MPA antibody.

2. Assay Procedure:

  • Pipette standards, controls, and unknown samples into respective tubes.

  • Add the anti-MPA antibody to all tubes except the non-specific binding (NSB) tubes.

  • Add the radiolabeled MPA tracer to all tubes.

  • Incubate the mixture to allow for competitive binding between the unlabeled MPA (in standards/samples) and the radiolabeled MPA for the limited number of antibody binding sites.

  • Separate the antibody-bound MPA from the free MPA. This can be achieved by methods such as precipitation with a second antibody (double antibody method) or adsorption of free antigen with charcoal (dextran-coated charcoal method)[2][3].

  • Centrifuge the tubes and decant or aspirate the supernatant.

3. Detection:

  • Measure the radioactivity of the bound fraction (pellet) using a gamma or beta counter, depending on the radioisotope used.

  • Construct a standard curve by plotting the percentage of bound radiolabel as a function of the MPA concentration in the standards.

  • Determine the MPA concentration in the unknown samples by interpolating their bound radioactivity values on the standard curve.

Workflow Visualizations

The following diagrams illustrate the experimental workflows for the LC-MS/MS and RIA methods.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Deuterated Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC Liquid Chromatography (Separation) Recon->LC MSMS Tandem Mass Spectrometry (Detection) LC->MSMS Data Data Acquisition & Quantification MSMS->Data

LC-MS/MS Experimental Workflow

RIA_Workflow cluster_assay Assay Setup cluster_separation Separation cluster_detection Detection & Analysis Sample Sample/Standard Antibody Add Anti-MPA Antibody Sample->Antibody Tracer Add Radiolabeled MPA Tracer Antibody->Tracer Incubate Incubation (Competitive Binding) Tracer->Incubate Separate Separate Bound & Free MPA Incubate->Separate Count Measure Radioactivity of Bound Fraction Separate->Count Curve Generate Standard Curve Count->Curve Quantify Quantify Sample Concentration Curve->Quantify

Radioimmunoassay (RIA) Experimental Workflow

Conclusion

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Medroxyprogesterone Acetate-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of Medroxyprogesterone acetate-d3. The following procedural guidance is designed to ensure the safety of laboratory personnel and the proper management of this compound.

This compound is a synthetic progestin and is classified as a hazardous substance.[1][2] It is suspected of causing cancer and may damage fertility or the unborn child.[1][2][3][4][5] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure.[1] The following table summarizes the required PPE:

Protection Type Specific Recommendations Rationale
Eye/Face Protection Safety glasses with side-shields or safety goggles.[6]To prevent eye contact with the substance.
Hand Protection Impervious disposable gloves (e.g., Nitrile), double gloving is recommended.[1][6]To avoid skin contact.
Skin and Body Protection Impervious clothing, such as a lab coat or gown.[6]To protect the skin from contamination.
Respiratory Protection A NIOSH-certified air-purifying respirator with a type 95 filter may be used if airborne concentrations are expected to be excessive.[7] Use in a well-ventilated area or under a chemical fume hood.[6]To prevent inhalation of dust or aerosols.

Operational Plan: Handling Procedures

Adherence to the following step-by-step procedures is critical for the safe handling of this compound.

  • Preparation :

    • Read and understand the Safety Data Sheet (SDS) before working with the compound.[5]

    • Ensure a safety shower and eyewash station are accessible.[6]

    • Work in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[6]

  • Handling :

    • Avoid contact with skin, eyes, and clothing.[4][6]

    • Avoid the formation of dust and aerosols.[6]

    • Do not eat, drink, or smoke in the handling area.

    • Use appropriate PPE as detailed in the table above.

  • After Handling :

    • Wash hands thoroughly with soap and water immediately after handling the product and before breaks.

    • Remove contaminated clothing and shoes promptly.[6]

Emergency Procedures

In case of accidental exposure, follow these first aid measures:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[6]

  • Skin Contact : Wash off immediately with soap and plenty of water. If skin irritation or a rash occurs, seek medical advice.

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide respiratory support.[6] Seek medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[6] Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and exposure.

  • Waste Collection :

    • Collect all waste material, including empty containers, contaminated PPE, and cleaning materials, in a designated and appropriately labeled, sealed container for hazardous waste.[1]

    • Do not mix with other waste.

  • Spill Cleanup :

    • In case of a spill, evacuate the area.

    • Wear appropriate PPE, including respiratory protection.

    • Absorb liquid spills with an inert material (e.g., diatomite, universal binders).[6]

    • Carefully sweep or shovel up solid spills, avoiding dust generation.

    • Decontaminate the spill area and equipment by scrubbing with alcohol.[6]

    • Collect all cleanup materials in a sealed container for hazardous waste disposal.

  • Final Disposal :

    • Dispose of waste in accordance with all applicable federal, state, and local regulations.[3]

    • Releases into the environment should be avoided.[1][4]

Handling_and_Disposal_Workflow cluster_handling Handling Protocol cluster_emergency Emergency Response cluster_disposal Disposal Protocol Prep 1. Preparation - Review SDS - Verify Safety Equipment Handling 2. Safe Handling - Use Fume Hood - Wear Full PPE Prep->Handling PostHandling 3. Post-Handling - Decontaminate Area - Wash Hands Handling->PostHandling Exposure Exposure Event (Skin/Eye/Inhalation) Handling->Exposure Accidental Exposure WasteCollection 1. Waste Collection - Segregate Waste - Use Labeled, Sealed Containers Handling->WasteCollection Generate Waste FirstAid Administer First Aid (Flush/Move to Fresh Air) Exposure->FirstAid Medical Seek Medical Attention FirstAid->Medical FinalDisposal 3. Final Disposal - Follow Regulations WasteCollection->FinalDisposal SpillCleanup 2. Spill Cleanup - Wear PPE - Absorb/Contain Spill SpillCleanup->WasteCollection

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.